4'-tert-Butylacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJYGWNYQCHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061337 | |
| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
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Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-27-1, 43133-94-4 | |
| Record name | 4′-tert-Butylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-tert-Butylacetophenone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-((1,1-dimethylethyl)phenyl)- | |
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| Record name | 4'-tert-Butylacetophenone | |
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| Record name | Ethanone, 1-[(1,1-dimethylethyl)phenyl]- | |
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| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- | |
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| Record name | p-tert-butylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TERT-BUTYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAH8J5D78Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-tert-Butylacetophenone (CAS: 943-27-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-tert-Butylacetophenone, with the Chemical Abstracts Service (CAS) number 943-27-1, is an aromatic ketone recognized for its distinct molecular structure, featuring a tert-butyl group at the para position of an acetophenone (B1666503) core.[1] This compound serves as a significant intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2] It is also widely utilized in the fragrance and flavor industry for its smooth, warm, and slightly sweet aroma.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, diverse applications, and available toxicological data. The information is presented to support research, development, and safety assessments involving this versatile chemical compound.
Physicochemical Properties
This compound is a para-substituted acetophenone that exists as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature.[1][4][5] Its key physical and chemical characteristics are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 943-27-1 | [4] |
| Molecular Formula | C₁₂H₁₆O | [4] |
| Molecular Weight | 176.25 g/mol | [6] |
| Appearance | Clear colorless liquid or white to off-white crystalline solid | [4][5] |
| Melting Point | 17-18 °C (dimorphic) | [4][6] |
| Boiling Point | 107-108 °C at 5 mmHg | [4][6] |
| 252.00 to 254.00 °C at 760 mmHg (estimated) | [7] | |
| Density | 0.964 g/mL at 25 °C | [4][6] |
| Refractive Index (n20/D) | 1.52 | [4][6] |
| Flash Point | 30 °C (86 °F) - closed cup | [6][7] |
| Water Solubility | Insoluble (50 mg/L at 25 °C, estimated) | [4][7] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, ethyl acetate, and methanol (B129727) (slightly) | [5][8] |
| LogP (o/w) | 3.521 (estimated) | [4][7] |
| Vapor Pressure | 0.019 mmHg at 25 °C (estimated) | [7] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts acylation of tert-butylbenzene (B1681246).[2] This electrophilic aromatic substitution reaction utilizes an acyl chloride (acetyl chloride) and a Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative example of the synthesis process:[9]
-
Catalyst Suspension: 514 grams (3.85 mol) of anhydrous aluminum chloride is added to 2 liters of carbon tetrachloride in a reaction vessel.
-
Acyl Chloride Addition: The mixture is cooled to below 10°C. While stirring vigorously, 302 grams (3.85 mol) of acetyl chloride is added over a period of 1 hour, maintaining the low temperature.
-
Substrate Addition: Subsequently, 469 grams (3.5 mol) of tert-butylbenzene is added to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.
-
Reaction Completion: The mixture is stirred for an additional hour without cooling, allowing it to slowly warm.
-
Quenching: The reaction mixture is then carefully poured into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Work-up: The organic phase is separated, washed with a neutral solution (e.g., sodium bicarbonate solution) until neutral, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent (carbon tetrachloride) is removed by distillation. The resulting crude product is this compound. Further purification can be achieved by vacuum distillation.
Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.
Applications
The unique properties of this compound make it a valuable compound in several industrial and research sectors.
-
Fragrance and Perfumery: It is extensively used as a fragrance ingredient in perfumes, cosmetics, soaps, detergents, and other personal care products.[3] It imparts a smooth, warm, and mildly sweet aroma, acting as a long-lasting base note that blends well in floral, musky, and woody compositions.[3]
-
Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is an impurity that can arise during the synthesis of Ebastine, an antihistamine.[4] Its reactive ketone group allows for further chemical modifications to build more complex molecular scaffolds.
-
Chemical Research and Agrochemicals: In a laboratory setting, it is used as a building block for synthesizing novel organic molecules, including 2-pyridone derivatives.[4] It also finds application as an intermediate in the production of agrochemicals and specialty chemicals.[2]
-
Material Science: It is employed in the production of polymers and UV stabilizers.[2]
Caption: Key application areas of this compound.
Biological Activity and Toxicological Profile
Understanding the toxicological profile of this compound is crucial for ensuring its safe handling and use.
Hazard and Safety
The compound is classified as a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.[4][10] Standard safety precautions, such as working in a well-ventilated area and using personal protective equipment (gloves, eye protection), are recommended.[10]
Toxicological Data Summary
| Endpoint | Result | Remarks | Reference |
| Acute Oral Toxicity (LD50) | 5,000 mg/kg (rat) | Based on available data, classification criteria are not met. | [11] |
| Acute Dermal Toxicity (LD50) | >2,000 mg/kg (rabbit) | Based on available data, classification criteria are not met. | [11] |
| Genotoxicity | Not expected to be genotoxic | Based on a negative BlueScreen assay and read-across data from 4'-methylacetophenone (B140295) (CAS 122-00-9), which was not mutagenic in the Ames test. | [12] |
| Skin Sensitization | May cause an allergic skin reaction | Classified as a skin sensitizer (B1316253). | [11] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | Classified as Aquatic Chronic 2. | [11] |
Potential Signaling Pathway Interactions
Direct studies detailing the specific cellular signaling pathways modulated by this compound are limited. However, related compounds offer insights into potential mechanisms of biological interaction. For instance, other tert-butylated phenols have been investigated for endocrine-disrupting properties, acting as estrogen receptor agonists in vitro.[13] While these data are not directly transferable, they suggest a potential area for further investigation.
Additionally, compounds with a tert-butyl group, such as tert-butyl hydroperoxide (t-BHP), are known to induce oxidative stress, leading to cellular responses like apoptosis and necroptosis through pathways involving ROS (Reactive Oxygen Species) generation, NADPH oxidase (NOX), and mitochondria.[14] The diagram below illustrates a generalized pathway of how a chemical stressor can induce cell death, a potential mechanism that warrants investigation for this compound.
Caption: Potential oxidative stress and cell death pathway induced by a chemical stressor.
Conclusion
This compound is a commercially significant aromatic ketone with a well-defined physicochemical profile. Its role as a versatile intermediate in the synthesis of fragrances, pharmaceuticals, and specialty chemicals is well-established. While it is considered to have low acute toxicity, it is a skin sensitizer and poses a risk to aquatic environments. Further research into its specific interactions with cellular signaling pathways could provide a more detailed understanding of its biological activity and inform future applications and safety assessments. This guide serves as a foundational resource for professionals engaged in research and development involving this compound.
References
- 1. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. Para-tert-butyl Acetophenone (cas 943-27-1) | Industrial Fragrance Intermediate [chemicalbull.com]
- 4. This compound | 943-27-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 7. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 8. chembk.com [chembk.com]
- 9. prepchem.com [prepchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 4'-tert-Butylacetophenone
This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile organic compound utilized as a pharmaceutical intermediate and in organic synthesis.[1][2] This document outlines key quantitative data, detailed experimental protocols for property determination, and a logical workflow for physical property analysis.
Core Physical and Chemical Properties
This compound is a para-substituted acetophenone (B1666503) that exists as a clear, colorless to pale yellow liquid or a white to off-white solid at room temperature.[2][3][4][5] It is composed of a benzene (B151609) ring substituted with a tert-butyl group and an acetyl group.[3][4]
Table 1: Summary of Physical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₁₂H₁₆O | |
| Molecular Weight | 176.25 g/mol | [6] |
| Melting Point | 17-18 °C (dimorphic) | [1][2][3] |
| Boiling Point | 107-108 °C | at 5 mmHg[2][3] |
| 252-254 °C (estimated) | at 760 mmHg[7] | |
| Density | 0.964 g/mL | at 25 °C[2] |
| Refractive Index | 1.519 - 1.522 | at 20 °C[3][5] |
| Solubility | Insoluble in water | [1][2][8] |
| Soluble in alcohol, ether, chloroform, acetone | [1][4][8] | |
| Flash Point | 30 °C (86 °F) | Closed cup |
| Vapor Pressure | 0.0186 - 0.019 mmHg | at 25 °C[1][7] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.
2.1. Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range.
-
Apparatus: Capillary tubes, thermometer, melting point apparatus (e.g., Thiele tube or digital melting point device).
-
Procedure:
-
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus along with a thermometer.
-
The sample is heated slowly and steadily.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
2.2. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[9]
-
Apparatus: Test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., aluminum block or Thiele tube), distillation apparatus for larger volumes.[10][11]
-
Micro-Boiling Point Method: [12]
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.[11]
-
The apparatus is heated, and as air is expelled from the capillary tube, a stream of bubbles will be observed.[13]
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13]
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9][12][13]
-
2.3. Determination of Density
Density is the mass of a substance per unit of volume.[14]
-
Apparatus: Graduated cylinder or pycnometer (density bottle), electronic balance.[15]
-
-
The mass of a clean, dry measuring cylinder is recorded using an electronic balance.[15]
-
A known volume of the liquid is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.[15][17]
-
The total mass of the measuring cylinder and the liquid is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is calculated using the formula: Density = Mass / Volume.[15]
-
For higher accuracy, repeat the measurement with different volumes and calculate the average density.[16]
-
2.4. Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
-
Apparatus: Test tubes, balance, spatula, graduated cylinder, thermometer, vortex mixer or shaker.
-
Procedure: [18]
-
A measured volume of the solvent (e.g., water, alcohol) is placed into a test tube at a constant temperature.[18]
-
A small, pre-weighed amount of the solute (this compound) is added to the solvent.[18]
-
The mixture is agitated (shaken or vortexed) until the solute is completely dissolved.[18]
-
Steps 2 and 3 are repeated, adding small increments of the solute until a saturated solution is formed (i.e., no more solute dissolves, and solid particles are visible).
-
The total mass of the solute that was dissolved in the known volume of the solvent is used to quantify the solubility, often expressed in g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. 4-tert-Butylacetophenone [chembk.com]
- 2. This compound | 943-27-1 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. vernier.com [vernier.com]
- 11. byjus.com [byjus.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. google.com [google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
An In-Depth Technical Guide to 1-(4-tert-butylphenyl)ethanone: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)ethanone, a valuable ketone in organic synthesis and a significant structural motif in the development of novel therapeutic agents. This document details its physicochemical properties, synthesis, and its role as a key building block in medicinal chemistry, with a focus on its application in the discovery of potent enzyme inhibitors and receptor modulators.
Core Physicochemical and Spectroscopic Data
1-(4-tert-butylphenyl)ethanone, also known as 4'-tert-butylacetophenone, is a commercially available aromatic ketone. Its molecular formula is C₁₂H₁₆O, and it has a molecular weight of approximately 176.26 g/mol .[1] The presence of the bulky tert-butyl group on the phenyl ring significantly influences its chemical and physical properties, as well as its interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| CAS Number | 943-27-1 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 258-260 °C at 760 mmHg | |
| Melting Point | 17-20 °C | |
| Density | 0.964 g/cm³ | |
| Refractive Index | 1.52 |
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of 1-(4-tert-butylphenyl)ethanone. Key spectral data are summarized below:
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons, and the methyl protons of the acetyl group. |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetyl group. |
| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocol: Synthesis of 1-(4-tert-butylphenyl)ethanone via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 1-(4-tert-butylphenyl)ethanone is the Friedel-Crafts acylation of tert-butylbenzene (B1681246). This electrophilic aromatic substitution reaction provides a direct route to this key intermediate.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Acylation: Add a solution of tert-butylbenzene (1.0 equivalent) in dry dichloromethane to the dropping funnel. Add acetyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride at a rate that maintains the temperature below 10 °C. After the addition is complete, add the tert-butylbenzene solution dropwise over 30 minutes.
-
Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-(4-tert-butylphenyl)ethanone.
Application in Drug Discovery and Medicinal Chemistry
The 4-tert-butylphenyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve oral bioavailability, and provide optimal steric bulk for binding to target proteins. 1-(4-tert-butylphenyl)ethanone serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential.
Case Study 1: Vanilloid Receptor 1 (VR1/TRPV1) Antagonists
The vanilloid receptor 1 (TRPV1), a non-selective cation channel, is a key target for the development of novel analgesics. The 4-tert-butylphenyl group has been identified as a critical pharmacophore for potent TRPV1 antagonism.
One such antagonist, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) , demonstrates the importance of this structural motif. BCTC is a potent and selective VR1 antagonist that effectively blocks capsaicin- and acid-induced activation of the receptor.[2] The synthesis of BCTC and its analogs often involves the use of 4-tert-butylaniline, which can be derived from 1-(4-tert-butylphenyl)ethanone through reductive amination or other synthetic transformations.
| Compound | Target | Bioactivity (IC₅₀) | Reference |
| BCTC | Rat VR1 (Capsaicin-induced activation) | 35 nM | [2] |
| BCTC | Rat VR1 (Acid-induced activation) | 6.0 nM | [2] |
Case Study 2: Non-covalent SARS-CoV 3CL Protease Inhibitors
The 3C-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The 4-tert-butylphenyl group has been incorporated into non-covalent inhibitors of SARS-CoV 3CLpro.
A notable example is ML188 , a potent non-covalent inhibitor identified through high-throughput screening.[1][3] The 4-tert-butylphenyl group in ML188 occupies a key hydrophobic pocket in the enzyme's active site, contributing significantly to its binding affinity. The development of ML188 and its analogs showcases the utility of the 4-tert-butylphenyl scaffold in designing effective antiviral agents.[1][3]
| Compound | Target | Bioactivity (IC₅₀) | Antiviral Activity (EC₅₀) | Reference |
| ML188 (racemic) | SARS-CoV 3CLpro | 4.8 µM | - | [4] |
| ML188 (R-enantiomer) | SARS-CoV 3CLpro | 1.5 µM | 12.9 µM | [5] |
Logical Workflow in Drug Discovery
The following diagram illustrates the role of 1-(4-tert-butylphenyl)ethanone as a foundational building block in a typical drug discovery workflow, leading to the identification of bioactive lead compounds.
Caption: Drug discovery workflow starting from 1-(4-tert-butylphenyl)ethanone.
Conclusion
1-(4-tert-butylphenyl)ethanone is more than a simple chemical reagent; it is a cornerstone for the construction of complex molecular architectures with significant biological activities. Its straightforward synthesis and the advantageous properties conferred by the 4-tert-butylphenyl group make it an indispensable tool for medicinal chemists. The successful development of potent modulators for targets such as TRPV1 and SARS-CoV 3CLpro underscores the enduring importance of this building block in the ongoing quest for novel therapeutics. Further exploration of derivatives based on this scaffold holds considerable promise for future drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4'-tert-Butylacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butylacetophenone (CAS No. 943-27-1), a para-substituted acetophenone, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrance agents.[1] Its molecular structure, featuring a polar carbonyl group and a nonpolar tert-butyl group, imparts a solubility profile that is crucial for its application in organic synthesis, purification, and formulation development. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, designing crystallization processes, and developing analytical methods. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C12H16O | [2][3] |
| Molecular Weight | 176.25 g/mol | [2][3] |
| Appearance | Clear colorless to pale yellow liquid or white to off-white crystalline solid | [1][2][4] |
| Melting Point | 17-18 °C (dimorphic) | [2][3] |
| Boiling Point | 107-108 °C at 5 mmHg | [2][3] |
| Density | 0.964 g/mL at 25 °C | [2][3] |
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." Its aromatic ring and tert-butyl group contribute to its solubility in nonpolar solvents, while the ketone functional group allows for some interaction with polar solvents. The following table summarizes the available quantitative and qualitative solubility data in various organic solvents.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference |
| Water | Protic | ~50 mg/L (0.005 g/100mL) at 25°C (estimated) | Insoluble | [5] |
| Methanol | Protic | - | Slightly Soluble | [2][6] |
| Ethanol | Protic | - | Soluble | [5] |
| 2-Propanol | Protic | - | Soluble | |
| Acetone | Aprotic | - | Soluble | [4] |
| Ethyl Acetate | Aprotic | - | Slightly Soluble | [2][6] |
| Toluene | Aromatic | - | Soluble | |
| Chloroform | Halogenated | - | Slightly Soluble | [2][6] |
| Diethyl Ether | Ether | - | Soluble | [1] |
| Methylene Chloride | Halogenated | - | Soluble | |
| Alkanes | Aliphatic | - | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 100 mg/mL (10 g/100mL) | Soluble |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established analytical techniques.
Shake-Flask Method for Equilibrium Solubility Determination
This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-capped vial. The excess solid should be visually present throughout the experiment.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.
-
Gravimetric Method
This method is a simpler, albeit potentially less precise, alternative for determining solubility.
Materials:
-
Same as the shake-flask method, excluding the analytical instrument.
-
Evaporating dish
Procedure:
-
Prepare a saturated solution as described in the shake-flask method (steps 1.1 and 1.2).
-
Sample Collection:
-
After equilibration and settling, carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent from the dish in a fume hood or a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, dry the dish containing the solid residue to a constant weight in a desiccator.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation:
-
The weight of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.
-
Calculate the solubility by dividing the mass of the solute by the volume of the solvent used.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
This technical guide has summarized the available solubility data for this compound in various organic solvents and provided detailed experimental protocols for its determination. While comprehensive quantitative data remains an area for further investigation, the provided qualitative information and methodologies offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The presented workflow and protocols can be readily adapted to generate precise and reliable solubility data, which is critical for the successful application of this compound in scientific and industrial settings.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 943-27-1 [chemicalbook.com]
- 3. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 6. 943-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4'-tert-Butylacetophenone
This technical guide provides a comprehensive overview of the melting and boiling points of 4'-tert-Butylacetophenone, targeted towards researchers, scientists, and professionals in drug development. The document details the physical properties, presents experimental protocols for their determination, and includes a workflow diagram for clarity.
Physicochemical Data of this compound
This compound is a ketone compound that presents as a white to off-white solid or colorless liquid at room temperature, depending on the ambient conditions, given its low melting point.[1][2] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and in the fragrance industry.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Melting Point | 17-18 °C (dimorphic) | [1][2][3][4][5] |
| Boiling Point | 107-108 °C at 5 mmHg | [1][2][3][4][5] |
| 252-254 °C at 760 mmHg (estimated) | [6] | |
| Density | 0.964 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.52 | [1][4] |
| Molecular Formula | C12H16O | [1][2][7] |
| Molecular Weight | 176.25 g/mol | [7] |
| Flash Point | 30 °C (86 °F) - closed cup | [3][6] |
| Solubility | Insoluble in water; Soluble in alcohol and ether.[1][7] |
Experimental Protocols for Determination of Melting and Boiling Points
The following sections provide detailed methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.
This method is widely used for the determination of the melting point of a crystalline solid.[8]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9][10]
-
Glass capillary tubes (sealed at one end)[11]
-
Sample of this compound (finely powdered and dry)[11]
-
Thermometer
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[11] If the sample is not a fine powder, gently grind it using a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample until a small amount of the solid is packed into the tube.[11] Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom.[11] The packed sample height should be 2-3 mm.[11]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[10] A pure compound will exhibit a sharp melting range of 0.5-2 °C.[10]
This micro-method is suitable for determining the boiling point of small quantities of a liquid.[12]
Apparatus and Materials:
-
Thiele tube[12]
-
Small test tube or fusion tube[13]
-
Capillary tube (sealed at one end)[13]
-
Thermometer[13]
-
Heat-resistant liquid (e.g., mineral oil or paraffin)[13][14]
-
Bunsen burner or hot plate[13]
-
Stand and clamp[14]
-
Rubber band or thread[13]
Procedure:
-
Sample Preparation: Fill the small test tube with the liquid this compound to a depth of about 2-3 cm.[14]
-
Capillary Insertion: Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.[13]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[13]
-
Heating: Clamp the Thiele tube to a stand and immerse the thermometer and test tube assembly into the oil bath, ensuring the oil level is above the sample level.[12][13] Gently heat the side arm of the Thiele tube with a Bunsen burner.[13]
-
Observation and Data Recording: As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.[13] Continue gentle heating until a rapid and continuous stream of bubbles is observed.[13] Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid.[13]
Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 943-27-1 [chemicalbook.com]
- 5. 943-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. westlab.com [westlab.com]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
4'-tert-Butylacetophenone chemical structure and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4'-tert-Butylacetophenone. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental protocols.
Chemical Structure and Formula
This compound is an aromatic ketone characterized by an acetophenone (B1666503) structure substituted with a tert-butyl group at the para position of the phenyl ring.
Chemical Formula: C₁₂H₁₆O
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 176.25 g/mol | [1] |
| CAS Number | 943-27-1 | [1] |
| Appearance | Clear colorless liquid or white to off-white solid | [1][2] |
| Melting Point | 17-18 °C (dimorphic) | [1] |
| Boiling Point | 107-108 °C at 5 mmHg | [1] |
| Density | 0.964 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.52 | [1] |
| Solubility | Soluble in organic solvents like ether, chloroform (B151607), and acetone; low solubility in water. | [2] |
Synthesis
This compound is commonly synthesized via the Friedel-Crafts acylation of tert-butylbenzene (B1681246).
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation[3]
-
Reaction Setup: In a suitable reaction vessel, add 514 g (3.85 mol) of anhydrous aluminum chloride to 2 liters of carbon tetrachloride.
-
Addition of Acetyl Chloride: While stirring vigorously, add 302 g (3.85 mol) of acetyl chloride over a period of 1 hour, maintaining the temperature below 10 °C.
-
Addition of tert-Butylbenzene: Subsequently, add 469 g (3.5 mol) of tert-butylbenzene to the reaction mixture over a period of 3 hours, ensuring the temperature is kept below 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring for 1 hour without cooling.
-
Work-up: Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.
-
Extraction and Purification: Separate the organic phase, wash it to neutrality, and then dry it.
-
Isolation: Distill off the solvent to obtain this compound.
Spectral Data
The following tables summarize the available spectral data for the characterization of this compound. While exact peak lists from a single, verified source are not fully available in the public domain, the expected chemical shifts and characteristic peaks are provided based on typical values for similar structures and available data.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.4-7.5 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~2.5 | Singlet | 3H | Methyl protons of the acetyl group |
| ~1.3 | Singlet | 9H | Methyl protons of the tert-butyl group |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~197 | Carbonyl carbon (C=O) |
| ~156 | Aromatic carbon attached to the tert-butyl group |
| ~135 | Aromatic carbon attached to the acetyl group |
| ~128 | Aromatic CH carbons ortho to the acetyl group |
| ~125 | Aromatic CH carbons meta to the acetyl group |
| ~35 | Quaternary carbon of the tert-butyl group |
| ~31 | Methyl carbons of the tert-butyl group |
| ~26 | Methyl carbon of the acetyl group |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).[3][4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| ~1605 | Medium | C=C stretch (aromatic ring) |
| ~1410 | Medium | C-H bend (methyl) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
Note: The spectrum of the neat liquid is typically obtained.
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 176 | Moderate | [M]⁺ (Molecular ion) |
| 161 | High | [M - CH₃]⁺ (Loss of a methyl group) |
| 119 | Low | [M - C(CH₃)₃]⁺ (Loss of the tert-butyl group) |
| 105 | Moderate | [C₆H₄CO]⁺ (Benzoyl cation fragment) |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
| 43 | High | [CH₃CO]⁺ (Acylium ion) |
Note: Fragmentation patterns can vary depending on the ionization method and energy.[5][6][7]
Experimental Protocols for Spectral Analysis
The following are general protocols for obtaining the spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[8][9] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.[10][11] Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.[10][11]
-
Data Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[10] Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
GC-MS (Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[12]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is typically used.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: Use a temperature gradient to ensure good separation of the analyte from any impurities. For example, start at 60°C, hold for 1 minute, then ramp at 5°C/min to 250°C and hold for 2 minutes.[12]
-
Carrier Gas: Helium is typically used as the carrier gas.[12]
-
-
MS Conditions:
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Range: Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.[12][13]
This guide provides foundational data and methodologies for the handling and characterization of this compound. For further specific applications, it is recommended to consult the primary literature.
References
- 1. This compound | 943-27-1 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. asdlib.org [asdlib.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 13. scirp.org [scirp.org]
Spectroscopic Analysis of 4'-tert-Butylacetophenone: A Technical Guide
This guide provides an in-depth overview of the key spectroscopic data for 4'-tert-Butylacetophenone (CAS No. 943-27-1), a para-substituted acetophenone (B1666503) derivative.[1] The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for compound characterization.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet (d) | 2H | Aromatic Protons (ortho to C=O) |
| ~7.45 | Doublet (d) | 2H | Aromatic Protons (meta to C=O) |
| ~2.55 | Singlet (s) | 3H | Methyl Ketone (-COCH₃) |
| ~1.30 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~197.7 | Carbonyl Carbon (C=O) |
| ~156.8 | Aromatic Carbon (-C-C(CH₃)₃) |
| ~134.5 | Aromatic Carbon (-C-COCH₃) |
| ~128.2 | Aromatic Carbons (ortho to C=O) |
| ~125.4 | Aromatic Carbons (meta to C=O) |
| ~35.1 | Quaternary Carbon (-C(CH₃)₃) |
| ~31.0 | tert-Butyl Carbons (-C(CH₃)₃) |
| ~26.5 | Methyl Ketone Carbon (-COCH₃) |
Note: Data compiled from publicly available spectral databases.[2][5]
Experimental Protocol - NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[6][7][8]
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically run. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[9][10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.[11]
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[11]
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2965 | Strong | C-H Stretch (Aliphatic, tert-Butyl) |
| ~1680 | Strong | C=O Stretch (Aryl Ketone) |
| ~1605 | Medium | C=C Stretch (Aromatic Ring) |
| ~1410 | Medium | C-H Bend (Methyl) |
| ~1267 | Strong | C-C Stretch (Aromatic-Ketone) |
| ~830 | Strong | C-H Bend (p-disubstituted Aromatic) |
Note: Peak positions are approximate. Data sourced from various spectral databases.[2][12]
Experimental Protocol - IR
-
Sample Preparation (Neat Liquid):
-
Since this compound is a liquid at room temperature, the simplest method is to acquire a "neat" spectrum.[1][13][14]
-
Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[14]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a drop of the sample directly onto the ATR crystal.[2]
-
-
Data Acquisition:
-
Place the sample holder (salt plates or ATR unit) into the FTIR spectrometer.
-
Collect a background spectrum of the empty instrument (or clean ATR crystal) first.[14]
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment of Fragment Ion |
| 176 | ~30 | [M]⁺, Molecular Ion |
| 161 | 100 | [M - CH₃]⁺, Loss of a methyl group (Base Peak) |
| 115 | ~13 | [C₉H₇]⁺ |
| 91 | ~17 | [C₇H₇]⁺, Tropylium ion |
| 43 | ~78 | [CH₃CO]⁺, Acetyl cation |
Note: Relative intensities are approximate and can vary between instruments. Data sourced from NIST and PubChem.[2][15]
Experimental Protocol - MS
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or direct injection inlet system.[2]
-
Ionization: In the ion source, subject the sample molecules to a beam of high-energy electrons (typically 70 eV for Electron Ionization). This process creates the positively charged molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. This compound | 943-27-1 [chemicalbook.com]
- 2. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(943-27-1) 1H NMR spectrum [chemicalbook.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. epfl.ch [epfl.ch]
- 11. NMR_En [uanlch.vscht.cz]
- 12. This compound(943-27-1)IR [chemicalbook.com]
- 13. 4′-叔丁基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of 4'-tert-Butylacetophenone from tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4'-tert-butylacetophenone (B192730) from tert-butylbenzene (B1681246), a key chemical intermediate in the pharmaceutical and fragrance industries. This document details the prevalent synthetic methodologies, with a focus on the Friedel-Crafts acylation reaction. It includes in-depth experimental protocols, a comparative analysis of reaction conditions and yields, and graphical representations of the reaction mechanism and experimental workflow to facilitate understanding and replication.
Introduction
This compound is a para-substituted aromatic ketone characterized by the presence of a tert-butyl group and an acetyl group on a benzene (B151609) ring. Its structural features make it a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The most common and direct method for its preparation is the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of tert-butylbenzene, primarily at the para position due to the steric hindrance and directing effect of the tert-butyl group.
This guide will explore different variations of the Friedel-Crafts acylation for this specific transformation, including the use of different acylating agents and catalysts, as well as emerging green chemistry approaches.
Synthetic Methodologies: Friedel-Crafts Acylation
The Friedel-Crafts acylation is the cornerstone of this compound synthesis. The reaction involves the treatment of tert-butylbenzene with an acylating agent in the presence of a Lewis acid catalyst.[1][2] The general reaction is depicted below:
Scheme 1: General Reaction for the Friedel-Crafts Acylation of tert-butylbenzene
The tert-butyl group is an ortho, para-director; however, due to the significant steric bulk of the tert-butyl group, the acylation occurs predominantly at the para position, leading to the desired this compound isomer.[3]
Acylating Agents
The two most commonly employed acylating agents for this synthesis are:
-
Acetyl Chloride (CH₃COCl): A highly reactive acylating agent that often provides good yields under relatively mild conditions.[4] Its reaction with the Lewis acid catalyst generates the acylium ion, the key electrophile in the reaction.[1][5]
-
Acetic Anhydride (B1165640) ((CH₃CO)₂O): A less reactive and often more economical alternative to acetyl chloride.[4][6] It requires slightly more forcing conditions or more active catalysts to achieve comparable yields.[7]
Catalysts
A variety of Lewis acids can be used to catalyze the Friedel-Crafts acylation. The choice of catalyst can significantly impact the reaction rate, yield, and selectivity. Common catalysts include:
-
Aluminum Chloride (AlCl₃): The most traditional and widely used catalyst for Friedel-Crafts reactions.[8][9] It is highly effective but is also moisture-sensitive and can generate significant waste streams.[3]
-
Ferric Chloride (FeCl₃): A milder and less corrosive Lewis acid compared to aluminum chloride.[7][8] It can be an effective catalyst, particularly when used in conjunction with more reactive acylating agents or under specific reaction conditions.
-
Zinc Chloride (ZnCl₂): A weaker Lewis acid that can be employed, often requiring higher temperatures or longer reaction times.[3]
-
Solid Acid Catalysts: In an effort to develop more environmentally friendly processes, solid acid catalysts such as zeolites and sulfated zirconia are being explored.[3][10] These catalysts offer advantages in terms of ease of separation, reusability, and reduced waste generation.[3]
Data Presentation: A Comparative Analysis
The following table summarizes quantitative data from various reported syntheses of this compound, allowing for a direct comparison of different methodologies.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | AlCl₃ | Carbon Tetrachloride | <10 | 4 | ~97% (crude) | [11] |
| Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 (Ionic Liquid) | 60 | 4-72 | 65-94% | [7] |
| Acetyl Chloride | Zinc Powder | Solvent-free (Microwave) | N/A | 0.5-2 min | High (general) | [12] |
Note: The yield for the zinc powder-catalyzed reaction is reported for general acylation reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different methodologies.
Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride and Aluminum Chloride
This protocol is adapted from a literature procedure and represents a classic approach to the synthesis.[11]
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Ice
-
Concentrated hydrochloric acid
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in carbon tetrachloride.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 30 minutes at the same temperature.
-
Add tert-butylbenzene (1.0 equivalent) dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition of tert-butylbenzene is complete, allow the reaction mixture to stir at room temperature for an additional hour.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation.
Protocol 2: Friedel-Crafts Acylation using Acetic Anhydride and Ferric Chloride in an Ionic Liquid
This protocol is based on a greener approach utilizing an ionic liquid as a recyclable solvent and a milder Lewis acid catalyst.[7]
Materials:
-
tert-Butylbenzene
-
Acetic anhydride
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Tunable Aryl Alkyl Ionic Liquid (TAAIL 6) or another suitable ionic liquid
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine tert-butylbenzene (1.0 equivalent), acetic anhydride (2.0 equivalents), and ferric chloride hexahydrate (10 mol%) in the ionic liquid.
-
Heat the reaction mixture to 60 °C and stir for the required time (monitoring by TLC or GC is recommended to determine completion, typically 4-72 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using ethyl acetate.
-
The ionic liquid layer can be recovered, washed, and reused.
-
Wash the combined organic extracts with water to remove any residual ionic liquid and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography or vacuum distillation.
Mandatory Visualizations
Signaling Pathway: Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride.
Caption: Mechanism of the Friedel-Crafts Acylation of tert-butylbenzene.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Green Chemistry Considerations
Traditional Friedel-Crafts acylation reactions often involve the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts like aluminum chloride, along with halogenated solvents, which raises environmental concerns.[3] Modern approaches are focusing on developing greener alternatives.
One promising strategy is the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste.[10] Another approach involves employing solvent-free reaction conditions, often accelerated by microwave irradiation, which can significantly reduce reaction times and energy consumption.[12] The use of less toxic and recyclable catalysts, such as certain metal triflates or ferric chloride in ionic liquids, also represents a step towards a more sustainable synthesis of this compound.[7] Further research in this area is crucial for the development of environmentally benign and economically viable industrial processes.
Conclusion
The synthesis of this compound from tert-butylbenzene is a well-established process, primarily achieved through Friedel-Crafts acylation. The choice of acylating agent and catalyst significantly influences the reaction's efficiency and environmental impact. While the traditional method using acetyl chloride and aluminum chloride remains effective, greener alternatives employing solid acid catalysts, ionic liquids, and solvent-free conditions are gaining prominence. This guide provides researchers and professionals with the necessary technical information to select and implement the most suitable synthetic strategy for their specific needs, balancing factors such as yield, cost, and environmental sustainability.
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. ijcps.org [ijcps.org]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. cerritos.edu [cerritos.edu]
- 9. websites.umich.edu [websites.umich.edu]
- 10. chemijournal.com [chemijournal.com]
- 11. prepchem.com [prepchem.com]
- 12. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
A Comprehensive Technical Guide to the Friedel-Crafts Acylation of 4'-tert-Butylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the Friedel-Crafts acylation mechanism for the synthesis of 4'-tert-Butylacetophenone, a key intermediate in the manufacturing of fine chemicals and pharmaceuticals. This guide details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data.
Core Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from tert-butylbenzene (B1681246) is a classic example of the Friedel-Crafts acylation reaction. This reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[1] The overall reaction involves treating tert-butylbenzene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]
The mechanism can be dissected into three primary steps:
Step 1: Generation of the Acylium Ion Electrophile
The reaction is initiated by the activation of the acylating agent by the Lewis acid catalyst.[2] The aluminum chloride coordinates with the chlorine atom of acetyl chloride, creating a highly polarized complex.[4][5] This complex then cleaves, generating a resonance-stabilized acylium ion (RCO⁺), which serves as the potent electrophile in the reaction.[5][6] This step is crucial as it forms the reactive species that will attack the aromatic ring.
Caption: Formation of the acylium ion electrophile.
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich π system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[4][6] This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[4] The positive charge on this intermediate is delocalized across the ring through resonance.
The tert-butyl group is an electron-donating and sterically bulky group. As an activating group, it directs the incoming electrophile to the ortho and para positions. However, due to significant steric hindrance from the bulky tert-butyl group at the ortho positions, the acylation occurs predominantly at the sterically more accessible para position, leading to the formation of this compound as the major product.
Step 3: Deprotonation and Catalyst Regeneration
In the final step, a weak base, typically the tetrachloroaluminate ion ([AlCl₄]⁻) formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[2] This deprotonation restores the aromaticity of the ring, yielding the final product, this compound.[4] This step also regenerates the aluminum chloride catalyst, which can then participate in another reaction cycle, and forms hydrochloric acid (HCl) as a byproduct.[4] Unlike Friedel-Crafts alkylations, the acylation reaction is generally not prone to polysubstitution because the newly introduced acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[7]
Caption: Electrophilic aromatic substitution workflow.
Experimental Protocol
The following protocol for the synthesis of this compound is based on established laboratory procedures.[8]
Materials and Reagents:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon tetrachloride (CCl₄) (Solvent)
-
Ice
-
Concentrated Hydrochloric Acid (35%)
-
Water
Procedure:
-
Catalyst Suspension: In a suitable reaction vessel, suspend 514 grams (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.[8]
-
Acetyl Chloride Addition: While stirring vigorously and maintaining the temperature below 10°C, add 302 grams (3.85 mol) of acetyl chloride over a period of 1 hour.[8]
-
Substrate Addition: Subsequently, add 469 grams (3.5 mol) of tert-butylbenzene to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.[8]
-
Reaction Completion: After the addition is complete, continue stirring for 1 hour without external cooling, allowing the mixture to slowly approach room temperature.[8]
-
Work-up: Quench the reaction by carefully pouring the mixture into a vessel containing 1.7 kg of ice, 500 mL of water, and 150 mL of 35% hydrochloric acid.[8]
-
Purification: Separate the organic phase, wash it with water until neutral, and then dry it over an appropriate drying agent.[8]
-
Isolation: Remove the solvent via distillation to yield the crude product.[8] The reported yield for this procedure is 600 grams of this compound.[8]
Quantitative Data Analysis
The efficiency of the synthesis can be evaluated by analyzing the reaction yield and the physical properties of the product. Based on the provided experimental protocol, tert-butylbenzene is the limiting reagent.[8]
| Parameter | Value | Source |
| Reactant (Limiting) | tert-Butylbenzene | [8] |
| Molar Mass | 134.22 g/mol | - |
| Amount Used | 469 g (3.50 mol) | [8] |
| Product | This compound | [8] |
| Molar Mass | 176.26 g/mol | - |
| Theoretical Yield | 616.91 g | Calculated |
| Actual Yield | 600 g | [8] |
| Percentage Yield | 97.26% | Calculated |
| Physical Property | Refractive Index (nD20) = 1.5212 | [8] |
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to Key Reactions of the Ketone Functional Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core reactions involving the ketone functional group, a cornerstone in organic synthesis and medicinal chemistry. The unique reactivity of the carbonyl group in ketones allows for a diverse array of transformations, making it a critical synthon in the construction of complex molecules, including active pharmaceutical ingredients (APIs). This document details the mechanisms, experimental protocols, and quantitative data for key ketone reactions, presented in a format tailored for professionals in the scientific research and drug development fields.
Spectroscopic Characterization of Ketones
The identification and characterization of ketones are routinely performed using spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
1.1. Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption. The position of this band is sensitive to the molecular structure.
| Type of Ketone | C=O Stretch Frequency (cm⁻¹) |
| Saturated aliphatic ketones | ~1715 |
| α,β-Unsaturated ketones | 1685-1660 |
| Aromatic ketones | 1690-1680 |
| Cyclic ketones (Cyclohexanone) | ~1715 |
| Cyclic ketones (Cyclopentanone) | ~1750 |
| Cyclic ketones (Cyclobutanone) | ~1785 |
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbonyl carbon of a ketone is highly deshielded and appears in a characteristic downfield region of the ¹³C NMR spectrum, typically between 190 and 220 ppm.[1][2][3]
-
¹H NMR: While ketones do not have a proton directly attached to the carbonyl group, the protons on the α-carbon(s) are deshielded and typically resonate in the range of 2.0-2.5 ppm.
| Carbon Environment | ¹³C Chemical Shift (ppm) |
| C=O (Ketone) | 205 - 220[1] |
| C=O (Aldehyde) | 190 - 200[1] |
| C=O (Acid & Ester) | 170 - 185[1] |
| Aromatic C | 125 - 150[1] |
| Alkene C=C | 110 - 140 |
| Alkyne C≡C | 70 - 90 |
| C-O (Alcohol, Ether) | 50 - 90 |
| Alkyl C | 10 - 50 |
Nucleophilic Addition Reactions
The quintessential reaction of ketones is nucleophilic addition to the carbonyl carbon. The polarization of the C=O bond renders the carbon atom electrophilic and susceptible to attack by nucleophiles.
Grignard Reaction
The addition of Grignard reagents (R-MgX) to ketones is a powerful method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[4][5]
Mechanism:
The reaction proceeds through the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. scribd.com [scribd.com]
- 4. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Multifaceted Therapeutic Potential of Acetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetophenone (B1666503) derivatives, a class of aromatic ketones, have emerged as a significant scaffold in medicinal chemistry due to their wide array of biological activities.[1][2][3][4] These compounds, found in various natural sources and also accessible through synthetic routes, have demonstrated promising potential in the development of novel therapeutic agents.[1][5][6] This technical guide provides an in-depth overview of the core biological activities of acetophenone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information is presented to facilitate further research and drug development endeavors, with a comprehensive compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Anticancer Activity
A significant number of acetophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines, with some exhibiting potent anticancer activity.[1][5] The structural diversity of these derivatives allows for the fine-tuning of their activity, leading to the identification of compounds with high efficacy and selectivity.
Quantitative Data: Cytotoxicity of Acetophenone Derivatives
The following table summarizes the cytotoxic activity of various acetophenone derivatives, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Acronyculatin P | MCF-7 | 56.8 µM | [5] |
| Acronyculatin Q | MCF-7 | 40.4 µM | [5] |
| Acronyculatin R | MCF-7 | 69.1 µM | [5] |
| Prenylated Acetophenone 81 | MCF-7 | 33.5 µM | [1][5] |
| Prenylated Acetophenone 85 | MCF-7 | 25.6 µM | [1][5] |
| Eupatofortunone (125) | MCF-7 | 82.15 µM | [1] |
| Eupatofortunone (125) | A549 | 86.63 µM | [1] |
| Acetophenone Compound 180 | Hela-60 | 0.095 µg/mL | [5] |
| Acetophenone Compound 180 | MCF-7 | 6.85 µg/mL | [5] |
| Acetophenone Compound 180 | A-549 | 8.71 µg/mL | [5] |
| Acetophenone Compound 181 | Hela-60 | 2.69 µg/mL | [5] |
| Acetophenone Compound 181 | MCF-7 | 0.346 µg/mL | [5] |
| Acetophenone Compound 181 | A-549 | 0.879 µg/mL | [5] |
| Acrovestone (86) | A-549 | ED50: 0.98 µg/mL | [1][5] |
| Acrovestone (86) | L-1210 | ED50: 2.95 µg/mL | [1][5] |
| Acrovestone (86) | P-388 | ED50: 3.28 µg/mL | [1][5] |
| Chalcone-based 4-Nitroacetophenone (NCH-2) | H1299 | 4.5-11.4 µM | [7] |
| Chalcone-based 4-Nitroacetophenone (NCH-4) | MCF-7 | 4.3-15.7 µM | [7] |
| Chalcone-based 4-Nitroacetophenone (NCH-10) | HepG2 | 2.7-4.1 µM | [7] |
| Brominated Acetophenone (5c) | A549 | 11.80 ± 0.89 µg/mL | [8] |
| Brominated Acetophenone (5c) | Caco2 | 18.40 ± 4.70 µg/mL | [8] |
| Brominated Acetophenone (5c) | MCF7 & PC3 | < 10 µg/mL | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][3][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the acetophenone derivatives in the culture medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1] The plate can be left overnight in the incubator to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.[1]
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Domain (TKD) Inhibition
Some acetophenone derivatives, particularly chalcone-based compounds, have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7] Inhibition of the EGFR tyrosine kinase domain (TKD) can block downstream signaling cascades that promote cell proliferation and survival.
Antimicrobial Activity
Acetophenone derivatives have also been recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][11] The presence of different substituents on the acetophenone scaffold plays a crucial role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Data: Antimicrobial Activity of Acetophenone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-Methylacetophenone | Bacillus subtilis | Active | [9][12] |
| 2-Hydroxyacetophenone | Staphylococcus aureus | Active | [9][12] |
| 3-Bromoacetophenone | Salmonella typhi | Active | [9][12] |
| 4-Ethoxyacetophenone | Enterobacter aerogenes | Active | [9][12] |
| 3-Nitroacetophenone | Proteus vulgaris | Active | [9][12] |
| 4-Nitroacetophenone | Various Bacteria | Active | [9][12] |
| Hydroxyacetophenone Derivative 2 | E. coli | Zone of inhibition: 16 mm | [11] |
| Hydroxyacetophenone Derivative 2 | K. pneumoniae | Zone of inhibition: 18 mm | [11] |
| Hydroxyacetophenone Derivative 3 | E. coli | Zone of inhibition: 12 mm | [11] |
| Hydroxyacetophenone Derivative 3 | K. pneumoniae | Zone of inhibition: 15 mm | [11] |
| Hydroxyacetophenone Derivative 4 | E. coli | Zone of inhibition: 10 mm | [11] |
| Hydroxyacetophenone Derivative 4 | K. pneumoniae | Zone of inhibition: 16 mm | [11] |
| Hydroxyacetophenone Derivative 5 | E. coli | Zone of inhibition: 15 mm | [11] |
| Mono Mannich base 3 | Trichophyton rubrum | 2-16 times more potent than Amphotericin B | [13] |
| Quaternary derivative 4 | Trichophyton mentagrophytes | 2-16 times more potent than Amphotericin B | [13] |
| Quaternary derivative 8 | Microsporum canis | 2-16 times more potent than Amphotericin B | [13] |
| Quaternary derivative 4 & 8 | Saccharomyces cerevisiae | 2 times more potent than Amphotericin B | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of the acetophenone derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. The final volume in each well is typically 200 µL.
-
Controls: Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Several acetophenone derivatives have demonstrated significant anti-inflammatory properties.[1][14][15] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.
Quantitative Data: Anti-inflammatory Activity of Acetophenone Derivatives
| Compound/Derivative | Assay/Model | IC50 Value/Effect | Reference |
| Acrolione A (70) | RAW 264.7 cells | 26.4 µM | [1] |
| Acrolione C (72) | RAW 264.7 cells | 46.0 µM | [1] |
| Acrolione D (73) | RAW 264.7 cells | 79.4 µM | [1] |
| Acrolione E (74) | RAW 264.7 cells | 57.3 µM | [1] |
| Acetophenone Compound 45 | fMLP/CB-induced superoxide (B77818) anion release | 21.37 µg/mL | [5] |
| Acetophenone Compound 46 | fMLP/CB-induced superoxide anion release | 23.24 µg/mL | [5] |
| Acetophenone Compound 47 | fMLP/CB-induced superoxide anion release | 30.61 µg/mL | [5] |
| Acetophenone Compound 45 | Elastase release in human neutrophils | 27.35 µg/mL | [5] |
| Acetophenone Compound 46 | Elastase release in human neutrophils | 26.62 µg/mL | [5] |
| Acetophenone Compound 47 | Elastase release in human neutrophils | 28.73 µg/mL | [5] |
| Tremetone (7) | Carrageenan-induced mouse paw edema | Extremely anti-inflammatory | [14][16] |
| Non-benzofuran acetophenone 5 & 6 | Carrageenan-induced mouse paw edema | Significant response | [14][16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[15][17][18]
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the acetophenone derivative or vehicle (control) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a key regulator of inflammation.[19][20][21][22] Some acetophenone derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.
Antioxidant Activity
Many acetophenone derivatives possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl and other electron-donating groups on the aromatic ring generally enhances their antioxidant capacity.
Quantitative Data: Antioxidant Activity of Acetophenone Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
| Acetophenone Glycoside (177) | DPPH scavenging | 34.62 µg/mL | [1] |
| Acetophenone Compound 232 | DPPH radical scavenging | 20.02 µM | [5] |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | DPPH radical scavenging | Most potent radical scavenger | [3] |
| Unsubstituted Acetophenone Benzoylhydrazone (5a) | FRAP assay | Superior capacity | [23] |
| 2,4-dihydroxyacetophenone analogue (5g) | DPPH method | Most potent radical scavenger | [23] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[2][14][24][25]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14][24]
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[2]
-
Sample Preparation: Prepare various concentrations of the acetophenone derivative in a suitable solvent.
-
Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the sample solution with the DPPH solution. A typical ratio is 1:1.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[2][14]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.[2][14]
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathway: Nrf2/HO-1 Activation
Some acetophenone derivatives can exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[7][11][26][27][28] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including HO-1.
Conclusion
Acetophenone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties underscore their potential as lead structures in the development of new therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of acetophenone derivatives for various pharmacological applications. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing their translation from the laboratory to clinical settings.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. broadpharm.com [broadpharm.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal activity of some mono, bis and quaternary Mannich bases derived from acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide on the Role of Steric Hindrance of the tert-Butyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Influence of the tert-Butyl Group
In the landscape of organic chemistry and medicinal drug development, the tert-butyl group—(CH₃)₃C—serves as a cornerstone for molecular design, primarily through the powerful influence of its steric hindrance.[1] Its unique, bulky, and symmetric structure provides a predictable and potent tool for manipulating molecular interactions.[2] This technical guide offers an in-depth exploration of the steric effects imparted by the tert-butyl group, detailing its role in controlling reaction pathways, enhancing molecular stability, and sculpting pharmacological profiles. We will delve into quantitative data, detailed experimental protocols, and visual representations of its influence in key chemical and biological systems.
The steric hindrance of the tert-butyl group arises from its large spatial footprint, which can impede the approach of reactants, dictate molecular conformations, and shield reactive centers from enzymatic attack.[3][4] This "steric shielding" is a fundamental strategy in both synthetic chemistry and drug design.[1][5] By restricting bond rotations and locking conformations, it can increase the selectivity and affinity of a drug for its target receptor.[5][6][7] Furthermore, in chemical synthesis, its bulk is exploited to direct reaction outcomes, stabilize reactive intermediates, and serve as a robust protecting group.[3][8]
Modulating Chemical Reactivity and Selectivity
The sheer size of the tert-butyl group makes it a powerful tool for directing the outcomes of chemical reactions. Its steric bulk can prevent or slow down certain reaction pathways while allowing others to proceed, thereby enhancing selectivity.
Influence on Substitution Reactions (Sₙ1 vs. Sₙ2)
The steric hindrance of the tert-butyl group is a classic determinant in the competition between Sₙ1 and Sₙ2 nucleophilic substitution reactions.
-
Sₙ2 Reactions: These reactions require a backside attack by the nucleophile on the carbon atom bearing the leaving group. The bulky tert-butyl group on a tertiary electrophile, such as tert-butyl bromide, completely obstructs this pathway.[9][10][11] This steric shield makes the Sₙ2 reaction energetically unfavorable, effectively halting it.[11][12]
-
Sₙ1 Reactions: In contrast, the Sₙ1 mechanism proceeds through a planar carbocation intermediate. The tert-butyl group promotes this pathway in two ways: it sterically accelerates the departure of the leaving group and its electron-donating nature stabilizes the resulting tertiary carbocation.[2][8][12]
The dramatic effect of alkyl substitution on Sₙ2 reaction rates is illustrated in the table below.
| Alkyl Halide | Substrate Type | Relative Rate of Sₙ2 Reaction |
| CH₃-Br | Methyl | ~1200 |
| CH₃CH₂-Br | Primary (1°) | 40 |
| (CH₃)₂CH-Br | Secondary (2°) | 1 |
| (CH₃)₃C-Br | Tertiary (3°) | ~0 (negligible) |
| Table 1: Relative reaction rates for the Sₙ2 reaction of various alkyl bromides with a common nucleophile. The rate for isopropyl bromide is set as the baseline. The data demonstrates a significant decrease in reaction rate with increasing steric hindrance around the reaction center. |
Conformational Locking in Cyclohexane (B81311) Systems
In cyclohexane rings, the tert-butyl group is so sterically demanding that it "locks" the ring into a specific chair conformation.[6][7] It will overwhelmingly occupy the more spacious equatorial position to avoid high-energy 1,3-diaxial interactions.[6][13] This effect is so pronounced that the energy barrier for a ring-flip that would place the tert-butyl group in an axial position is prohibitively high.[13] This conformational locking is a powerful tool for studying the effects of other substituents in fixed axial or equatorial positions.[6][7]
}
The tert-Butyl Group as a Protecting Group
The steric bulk and electronic properties of the tert-butyl group are harnessed in the form of the tert-butyloxycarbonyl (Boc) group, one of the most common protecting groups for amines in organic synthesis, particularly in peptide synthesis.[3][14]
The Boc group is stable under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, but can be easily removed with mild acid, such as trifluoroacetic acid (TFA).[8][14] This stability and selective removal (orthogonality) make it invaluable in multi-step syntheses.[14] The steric hindrance of the Boc group prevents the amine from acting as a nucleophile. The mechanism of deprotection is driven by the formation of a stable tert-butyl cation.[8][15]
}
Experimental Protocols
-
Materials: Amine substrate, di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., triethylamine, NaOH, or DMAP), and a solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile, or water).[14][16]
-
Procedure: Dissolve the amine in the chosen solvent. If required, add the base.
-
Add Boc₂O (typically 1.1-1.5 equivalents) to the solution. The reaction is often performed at room temperature.[16]
-
Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
The Boc-protected amine is then isolated and purified, typically by column chromatography or recrystallization.
-
Materials: Boc-protected substrate, trifluoroacetic acid (TFA), and a solvent (typically dichloromethane, DCM).
-
Procedure: Dissolve the Boc-protected compound in a mixture of DCM and TFA (e.g., a 5:1 ratio).[14]
-
Stir the reaction mixture at room temperature.[14] The progress is monitored by TLC until the starting material is consumed.[14]
-
The reaction produces CO₂ and isobutene gas, so it should be performed in a well-ventilated fume hood and not in a closed system.[15]
-
After completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
The resulting product is the amine as its trifluoroacetate (B77799) salt, which can often be used directly in the next step without further purification.[14]
Role in Drug Design and Development
In medicinal chemistry, the strategic placement of a tert-butyl group can profoundly impact a drug's pharmacokinetic and pharmacodynamic properties.[5][17]
Enhancing Metabolic Stability
One of the primary applications of the tert-butyl group in drug design is to act as a "metabolic shield."[5][18] Many drugs are deactivated in the body by cytochrome P450 (CYP) enzymes, which often oxidize susceptible C-H bonds. The bulky tert-butyl group can sterically hinder the approach of these enzymes to nearby functional groups, protecting them from metabolism and thereby increasing the drug's half-life and oral bioavailability.[5][18][19]
However, the tert-butyl group itself can be a site of metabolism, typically through hydroxylation.[18] This has led to the development of bioisosteres, such as the trifluoromethylcyclopropyl group, which mimic the steric profile of the tert-butyl group but are more resistant to metabolic oxidation.[19]
| Compound Pair | Parent Compound (with tert-Butyl) | Metabolic Stability (t½, min) in Human Liver Microsomes | Analogue (with Cp-CF₃) | Metabolic Stability (t½, min) in Human Liver Microsomes |
| 1 | Compound A | 15 | Compound A' | 45 |
| 2 | Compound B | 22 | Compound B' | > 60 |
| 3 | Finasteride | 30 | Finasteride Analogue | > 60 |
| Table 2: Comparative metabolic stability of compounds containing a tert-butyl group versus a trifluoromethylcyclopropyl (Cp-CF₃) bioisostere. The data shows a consistent increase in metabolic half-life (t½) when the tert-butyl group is replaced, indicating enhanced stability against metabolism.[19] |
Modulating Receptor Binding and Selectivity
The steric bulk of a tert-butyl group can be used to control the orientation of a drug molecule within a receptor's binding pocket.[5] This can lead to:
-
Increased Potency: By enforcing a bioactive conformation that maximizes favorable interactions with the target.[5][18]
-
Enhanced Selectivity: By creating steric clashes that prevent the drug from binding to off-target receptors, thereby reducing side effects.[3]
For example, in the development of catalysts, bulky ligands containing tert-butyl groups are used to create a specific steric environment around a metal center, which can enhance the selectivity of the catalyzed reaction.[3] A similar principle applies in drug design, where the tert-butyl group acts as a "molecular bumper," guiding the drug to its intended target.
}
Conclusion
The steric hindrance imparted by the tert-butyl group is a powerful and versatile principle in modern chemistry and drug discovery. Its ability to dictate reaction outcomes, enforce specific molecular conformations, and shield molecules from enzymatic degradation makes it an indispensable tool for researchers and scientists. From the foundational principles of Sₙ1/Sₙ2 reactions to the sophisticated design of next-generation pharmaceuticals, the strategic application of the tert-butyl group's bulk continues to enable significant advances in the field. A thorough understanding of its steric influence is, therefore, critical for the rational design of molecules with desired properties and functions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. fastercapital.com [fastercapital.com]
- 4. fastercapital.com [fastercapital.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistryschool.net [chemistryschool.net]
- 7. brainly.in [brainly.in]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-tert-butylphenyl)ethanone: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)ethanone, a substituted aromatic ketone of significant interest in organic synthesis and as a precursor for various functional molecules. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis and characterization, and discusses its applications, particularly as a building block in the development of more complex molecules.
Chemical and Physical Properties
1-(4-tert-butylphenyl)ethanone, also widely known as 4'-tert-butylacetophenone, is a white to off-white crystalline solid or a clear, almost colorless liquid at or near room temperature.[1][2] Its molecular structure features a phenyl ring substituted with a tert-butyl group at the para position relative to an acetyl group.[1] This substitution pattern, particularly the bulky tert-butyl group, imparts specific solubility characteristics and influences the reactivity of the molecule.[1]
Identification and General Properties
A summary of the key identifiers and general properties of 1-(4-tert-butylphenyl)ethanone is provided in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-tert-butylphenyl)ethanone | [1] |
| Synonyms | This compound, p-tert-Butylacetophenone | [2][3] |
| CAS Number | 943-27-1 | [2] |
| Molecular Formula | C₁₂H₁₆O | [2] |
| Molecular Weight | 176.25 g/mol | [2] |
| Appearance | White to off-white crystalline solid or clear, almost colorless liquid | [1][2] |
Physicochemical Data
The physicochemical properties of 1-(4-tert-butylphenyl)ethanone are crucial for its handling, storage, and application in chemical reactions. These properties are summarized in Table 2.
| Property | Value | Reference(s) |
| Melting Point | 17-18 °C (dimorphic) | [3][4] |
| Boiling Point | 107-108 °C at 5 mmHg | [4] |
| Density | 0.964 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.520 | [3] |
| Solubility | Soluble in organic solvents like ether, chloroform, and acetone; low solubility in water. | [1] |
| Flash Point | 86 °F (30 °C) | [4] |
Synthesis of 1-(4-tert-butylphenyl)ethanone
The most common and efficient method for the synthesis of 1-(4-tert-butylphenyl)ethanone is the Friedel-Crafts acylation of tert-butylbenzene (B1681246).[5] This electrophilic aromatic substitution reaction involves the reaction of tert-butylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a detailed methodology for the laboratory-scale synthesis of 1-(4-tert-butylphenyl)ethanone.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a side arm
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 100-mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. The apparatus should be protected from atmospheric moisture using drying tubes.
-
Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane. Stir the mixture to form a suspension.
-
Cooling: Cool the flask to 0 °C in an ice/water bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane and add this solution to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10 minutes, maintaining the temperature at 0 °C.
-
Addition of tert-Butylbenzene: Dissolve tert-butylbenzene (0.050 mol) in 10 mL of dichloromethane and add this solution to the addition funnel. Add the tert-butylbenzene solution dropwise to the reaction mixture over 15-20 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-(4-tert-butylphenyl)ethanone.
Experimental Workflow
Spectroscopic Characterization
The identity and purity of the synthesized 1-(4-tert-butylphenyl)ethanone should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the nine equivalent protons of the tert-butyl group, and two doublets in the aromatic region corresponding to the para-substituted phenyl protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the acetyl group, and four distinct signals for the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. Other significant peaks will include C-H stretches from the alkyl and aromatic groups.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.26 g/mol ). A prominent fragment ion is often observed due to the loss of a methyl group (M-15).
Applications in Drug Discovery and Development
While 1-(4-tert-butylphenyl)ethanone itself has not been reported to possess significant pharmacological activity, it serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The 4-tert-butylphenyl moiety is a common structural motif in medicinal chemistry, often utilized to enhance lipophilicity and modulate binding to biological targets.
Role as a Synthetic Intermediate
The ketone functional group of 1-(4-tert-butylphenyl)ethanone is a versatile handle for a wide range of chemical transformations, including:
-
Reduction: to form the corresponding secondary alcohol.
-
Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.
-
Condensation reactions: with amines and hydrazines to form imines and hydrazones.
-
Alpha-halogenation: to introduce a halogen at the position adjacent to the carbonyl group.
-
Wittig reaction: to form alkenes.
These transformations allow for the elaboration of the 1-(4-tert-butylphenyl)ethanone scaffold into more complex structures with potential therapeutic applications.
Logical Relationship in Drug Discovery
Safety and Handling
1-(4-tert-butylphenyl)ethanone is a flammable liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]
Conclusion
1-(4-tert-butylphenyl)ethanone is a valuable and versatile chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its ketone functional group make it an important building block for the synthesis of more complex organic molecules. For researchers and scientists in drug discovery and development, this compound represents a readily accessible starting material for the generation of novel molecular entities with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. prepchem.com [prepchem.com]
- 4. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to 4'-tert-Butylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butylacetophenone is a para-substituted acetophenone (B1666503) that serves as a key intermediate in various organic syntheses. Its chemical structure, characterized by a tert-butyl group on the phenyl ring, imparts specific properties that make it a valuable building block in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, synthesis and purification protocols, spectral data, and applications in drug development.
Chemical Identity and Synonyms
Proper identification of chemical compounds is crucial for research and development. This compound is known by several synonyms and chemical identifiers.
| Identifier Type | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)ethanone[1] |
| CAS Number | 943-27-1 |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| InChI Key | UYFJYGWNYQCHOB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(C)(C)C |
| Synonyms | 4-tert-Butylacetophenone, p-tert-Butylacetophenone, 1-[4-(1,1-Dimethylethyl)phenyl]ethanone, 4-tert-Butylphenyl methyl ketone, NSC 826[2][3] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 107-108 °C at 5 mmHg | [4] |
| Melting Point | 17-18 °C (dimorphic) | [4] |
| Density | 0.964 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.520 | [4] |
| Flash Point | 30 °C (86 °F) - closed cup | |
| Water Solubility | 50 mg/L at 25 °C (estimated) | [5] |
| LogP (o/w) | 3.521 (estimated) | [5] |
Solubility Profile: this compound is generally soluble in organic solvents like ether, chloroform, and acetone.[6] It is slightly soluble in methanol (B129727) and ethyl acetate (B1210297) and insoluble in water.[3]
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from tert-butylbenzene (B1681246) and acetyl chloride through a Friedel-Crafts acylation reaction.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon tetrachloride (CCl₄)
-
Hydrochloric acid (HCl)
-
Ice
-
Water
Procedure:
-
In a reaction vessel, suspend anhydrous aluminum chloride in carbon tetrachloride.
-
While vigorously stirring the mixture, add acetyl chloride over a period of 1 hour, maintaining the temperature below 10 °C.
-
Subsequently, add tert-butylbenzene to the reaction mixture over a period of 3 hours, keeping the temperature below 5 °C.
-
After the addition is complete, continue stirring for 1 hour without cooling.
-
Pour the reaction mixture into a mixture of water, ice, and concentrated hydrochloric acid.
-
Separate the organic phase, wash it to neutrality, and dry it over an appropriate drying agent.
-
Distill off the solvent to obtain crude this compound.
Purification by Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure.
Apparatus:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Vacuum source
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus. It is important that the fractionating column is packed to increase the efficiency of the separation.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Connect the apparatus to a vacuum source and gradually reduce the pressure.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at 107-108 °C under a pressure of 5 mmHg. This fraction corresponds to pure this compound.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound and its derivatives.
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. For some applications, an acid like phosphoric acid or formic acid may be added.[7]
-
Detection: UV detection at an appropriate wavelength is used to monitor the elution of the compound.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~7.5 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~2.6 | Singlet | 3H | Methyl protons of the acetyl group |
| ~1.3 | Singlet | 9H | Methyl protons of the tert-butyl group |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~197.8 | Carbonyl carbon (C=O) |
| ~154.6 | Aromatic carbon attached to the tert-butyl group |
| ~135.1 | Aromatic carbon attached to the acetyl group |
| ~128.6 | Aromatic carbons ortho to the acetyl group |
| ~126.6 | Aromatic carbons meta to the acetyl group |
| ~34.2 | Quaternary carbon of the tert-butyl group |
| ~26.5 | Methyl carbons of the tert-butyl group |
| ~23.6 | Methyl carbon of the acetyl group |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (ketone) |
| ~1605 | Medium | C=C stretching (aromatic) |
| ~1267 | Strong | C-C stretching |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 176 | Moderate | Molecular ion [M]⁺ |
| 161 | High | [M - CH₃]⁺ |
| 119 | Moderate | [M - C(CH₃)₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
| 43 | High | [CH₃CO]⁺ |
Applications in Drug Development
This compound is a valuable starting material in the synthesis of various pharmaceutical compounds. One notable application is in the production of the antihistamine drug, Ebastine.[2][3]
Logical Relationship: Synthesis of Ebastine
The diagram below illustrates the role of this compound as a key precursor in the multi-step synthesis of Ebastine.
References
- 1. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]
- 3. This compound | 943-27-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Separation of 4’-tert-Butyl-2’,6’-dimethylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: A Detailed Protocol for the Friedel-Crafts Synthesis of 4'-tert-Butylacetophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 4'-tert-Butylacetophenone via the Friedel-Crafts acylation of tert-butylbenzene (B1681246). The Friedel-Crafts reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely used for attaching substituents to aromatic rings.[1][2] This application note details the reaction mechanism, necessary reagents, a step-by-step experimental procedure, and safety precautions. The target compound, this compound, is a valuable intermediate in the production of pharmaceuticals and fragrances.[3][4]
Introduction
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst.[1] The most commonly used catalyst is aluminum chloride (AlCl₃), which facilitates the formation of a resonance-stabilized acylium ion.[1][5] This electrophile then attacks the aromatic ring, leading to the formation of an aryl ketone.
Unlike the related Friedel-Crafts alkylation, the acylation reaction has several advantages: the product ketone is less reactive than the starting material, which prevents poly-acylation, and the acylium ion does not undergo rearrangement.[5] This protocol describes the acylation of tert-butylbenzene with acetyl chloride to regioselectively synthesize this compound.
Caption: Reaction scheme for the Friedel-Crafts acylation of tert-butylbenzene.
Experimental Data
The following table summarizes the quantitative parameters for the synthesis based on a literature procedure.[6]
| Parameter | Value | Moles (mol) | Molar Ratio (relative to tert-butylbenzene) |
| Reactants | |||
| tert-Butylbenzene | 469 g | 3.50 | 1.0 |
| Acetyl Chloride | 302 g | 3.85 | 1.1 |
| Catalyst | |||
| Anhydrous Aluminum Chloride | 514 g | 3.85 | 1.1 |
| Solvent | |||
| Carbon Tetrachloride | 2 L | - | - |
| Reaction Conditions | |||
| Acetyl Chloride Addition | < 10 °C over 1 hour | - | - |
| tert-Butylbenzene Addition | < 5 °C over 3 hours | - | - |
| Post-Addition Stirring | 1 hour (without cooling) | - | - |
| Product Yield | |||
| Crude Product | 600 g | ~3.40 | ~97% (Theoretical Yield) |
Detailed Experimental Protocol
This protocol is adapted from an established laboratory procedure.[6]
3.1 Materials and Equipment
-
Chemicals: tert-Butylbenzene (C₁₀H₁₄), Acetyl chloride (CH₃COCl), Anhydrous aluminum chloride (AlCl₃), Carbon tetrachloride (CCl₄), Hydrochloric acid (HCl, 35%), Ice, Water (H₂O).
-
Equipment: Large reaction vessel (e.g., 5L three-necked flask), mechanical stirrer, dropping funnels (x2), thermometer, cooling bath (ice/salt), separatory funnel, rotary evaporator.
3.2 Reaction Setup and Execution
-
Catalyst Suspension: In a fume hood, charge the reaction vessel with 2 L of carbon tetrachloride and 514 g (3.85 mol) of anhydrous aluminum chloride.[6] Begin vigorous mechanical stirring to create a suspension.
-
Acylium Ion Formation: Cool the suspension to below 10 °C using an ice bath. Slowly add 302 g (3.85 mol) of acetyl chloride via a dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.[6]
-
Aromatic Substrate Addition: After the complete addition of acetyl chloride, cool the reaction mixture to below 5 °C. Add 469 g (3.5 mol) of tert-butylbenzene dropwise from a second dropping funnel over 3 hours.[6] Maintain the temperature below 5 °C throughout the addition.
-
Reaction Completion: Once the tert-butylbenzene addition is complete, remove the cooling bath and allow the mixture to stir for an additional hour at ambient temperature.[6]
3.3 Work-up and Purification
-
Quenching: Prepare a quenching mixture of 1.7 kg of crushed ice, 500 mL of water, and 150 mL of 35% hydrochloric acid in a separate large container. Slowly and carefully pour the reaction mixture into the ice/acid mixture with good stirring to decompose the aluminum chloride complex.[6]
-
Phase Separation: Transfer the quenched mixture to a large separatory funnel. Allow the layers to separate and collect the bottom organic phase.
-
Washing and Drying: Wash the organic phase with water until the aqueous washings are neutral to pH paper. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Filter off the drying agent. Remove the solvent (carbon tetrachloride) by distillation or using a rotary evaporator.[6]
-
Final Product: The remaining residue is the crude this compound. The reported yield is approximately 600 g, with a refractive index (nD20) of 1.5212.[6] Further purification can be achieved by vacuum distillation if required.
3.4 Safety Precautions
-
The Friedel-Crafts reaction should be performed in a well-ventilated fume hood at all times.[7]
-
Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and protect the reaction from atmospheric moisture.
-
Acetyl chloride and hydrochloric acid are corrosive and have lachrymatory effects. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]
-
The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with caution.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow diagram for the synthesis of this compound.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. prepchem.com [prepchem.com]
- 7. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Reduction of 4'-tert-Butylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of 4'-tert-butylacetophenone (B192730) to the corresponding 1-(4-tert-butylphenyl)ethanol. The protocols cover three common reduction methods: sodium borohydride (B1222165) reduction, catalytic hydrogenation, and asymmetric reduction, including both biocatalytic and catalytic transfer hydrogenation approaches.
Overview of Reduction Methods
The reduction of this compound is a key transformation for the synthesis of various chemical intermediates. The choice of reduction method depends on the desired outcome, such as cost-effectiveness, stereoselectivity, and scalability.
-
Sodium Borohydride (NaBH₄) Reduction: A convenient and cost-effective method for the reduction of ketones to secondary alcohols. It is a mild reducing agent that can be used in protic solvents like methanol (B129727) or ethanol (B145695).
-
Catalytic Hydrogenation: This method employs a catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. It is a highly efficient method, often providing high yields.
-
Asymmetric Reduction: This approach is crucial when a specific enantiomer of the alcohol product is required. This can be achieved through biocatalysis using whole cells or enzymes, or through catalytic transfer hydrogenation with chiral metal complexes.
Data Presentation
The following tables summarize the typical quantitative data for the different reduction methods of this compound and its close analogs.
Table 1: Sodium Borohydride Reduction of Ketones
| Ketone Substrate | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Acetophenone | NaBH₄ | Methanol | 5-10 min | Not specified | [1] |
| 3-Nitroacetophenone | NaBH₄ | Ethanol | Not specified | Not specified | [2] |
| 4-tert-Butylcyclohexanone | NaBH₄ | Methanol | 20 min | 60-70 (recrystallized) | [3][4] |
Table 2: Catalytic Hydrogenation of Aromatic Ketones
| Ketone Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Isobutylacetophenone | Sodium-promoted Pd/C | H₂ | Not specified | 70 | >96 | [5] |
| General Ketones | Raney Nickel | H₂ | Ethanol | Room Temp - 100 | High | [5][6] |
| Acetophenone | Pd/C | H₂ | Toluene | 130 | Not specified | |
| 4-Methoxyacetophenone | Pt and Rh modified with Sn(C₄H₉)₄ | H₂ | Not specified | Not specified | ~100 (selectivity) |
Table 3: Asymmetric Reduction of Acetophenones
| Ketone Substrate | Method | Catalyst/Biocatalyst | Product Configuration | Enantiomeric Excess (ee, %) | Conversion/Yield (%) | Reference |
| Acetophenones | Bioreduction | Daucus carota (Carrot root) | (S) | High | High | [7][8][9] |
| Acetophenones | Bioreduction | Candida parapsilosis (Yeast) | (S) | >99 | 83-99 | [10] |
| Acetophenone | Catalytic Transfer Hydrogenation | Ru(II) Complexes | Not specified | High | High | [11] |
Experimental Protocols
Sodium Borohydride Reduction of this compound
This protocol describes the reduction of this compound using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.2 equivalents) in portions to the cooled solution.[12] The addition is exothermic, so maintain the temperature below 20°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-tert-butylphenyl)ethanol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Catalytic Hydrogenation of this compound using Pd/C
This protocol outlines the reduction of this compound via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Toluene
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filter agent (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol or toluene.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 70°C).[5]
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-tert-butylphenyl)ethanol.
-
Purify the product by column chromatography or distillation if required.
Asymmetric Bioreduction of this compound using Daucus carota
This protocol provides a green chemistry approach for the enantioselective reduction of this compound using carrot root as a biocatalyst.[7][8][9]
Materials:
-
This compound
-
Fresh carrots (Daucus carota)
-
Tap water
-
Blender
-
Erlenmeyer flask
-
Orbital shaker
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
Wash and peel fresh carrots. Grate or cut them into small pieces.
-
In an Erlenmeyer flask, add the grated carrots and tap water (typically in a 1:2 to 1:5 weight/volume ratio).
-
Add this compound to the carrot suspension.
-
Stopper the flask and place it on an orbital shaker at room temperature.
-
Allow the reaction to proceed for 24-72 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter the mixture to remove the carrot pulp.
-
Extract the aqueous filtrate with ethyl acetate (3 x volume of filtrate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude (S)-1-(4-tert-butylphenyl)ethanol.
-
Purify the product by column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General experimental workflow for the reduction of this compound.
Reaction Scheme
The diagram below shows the general chemical transformation for the reduction of this compound.
Caption: Reduction of this compound to 1-(4-tert-butylphenyl)ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. scribd.com [scribd.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acs.org [acs.org]
- 7. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 4'-tert-Butylacetophenone as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 4'-tert-butylacetophenone (B192730) as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The information presented is intended to guide researchers in the efficient synthesis and optimization of reaction pathways involving this versatile building block.
Introduction
This compound is an aromatic ketone that serves as a valuable starting material in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive acetyl group and a bulky tert-butyl group, allows for targeted modifications to build complex molecular architectures. This document focuses on its primary application in the synthesis of the second-generation antihistamine, Ebastine.
Synthesis of Ebastine via this compound
A key application of this compound is in the multi-step synthesis of Ebastine. The overall synthetic pathway involves the conversion of this compound to the key intermediate 4'-tert-butyl-4-chlorobutyrophenone, which is then coupled with 4-(diphenylmethoxy)piperidine.
Diagram of the Synthetic Pathway to Ebastine
Caption: Synthetic pathway from this compound to Ebastine.
Experimental Protocols
Method A: Synthesis of 4'-tert-Butyl-4-chlorobutyrophenone via Friedel-Crafts Acylation
This method involves the direct acylation of tert-butylbenzene (B1681246) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst.
Experimental Workflow:
Application Notes and Protocols: 4'-tert-Butylacetophenone in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butylacetophenone is a para-substituted acetophenone (B1666503) that serves as a versatile intermediate in the synthesis of various organic molecules.[1][2] Its unique structure, featuring a bulky tert-butyl group, makes it a valuable building block in the development of novel agrochemicals. The tert-butylphenyl moiety is a key feature in several active agrochemical ingredients, notably in the class of pyrazole (B372694) acaricides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates, including its conversion to key intermediates and its potential derivatization to compounds with insecticidal or fungicidal properties.
Application 1: Intermediate for Acaricide Synthesis (Tebufenpyrad Analogs)
The primary application of this compound in agrochemical development is as a precursor to 4-tert-butylbenzylamine (B181582), a crucial intermediate in the synthesis of the commercial acaricide Tebufenpyrad (B1682729).[2][3] Tebufenpyrad functions as a potent inhibitor of the mitochondrial electron transport chain at complex I, leading to ATP depletion and cell death in target pests.[3] By synthesizing 4-tert-butylbenzylamine from this compound, researchers can access a key building block for Tebufenpyrad and its analogs, enabling the exploration of novel acaricidal compounds with potentially improved efficacy or environmental profiles.
The overall synthetic strategy involves a three-step process starting from the Friedel-Crafts acylation to produce this compound, followed by its reductive amination to yield 4-tert-butylbenzylamine, and finally, the condensation of this amine with a pyrazole carboxylic acid derivative to form the final acaricide.
Caption: Synthetic pathway from tert-Butylbenzene to Tebufenpyrad.
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard Friedel-Crafts acylation procedure.[4]
-
Materials:
-
tert-Butylbenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Carbon Tetrachloride (CCl₄)
-
Hydrochloric Acid (HCl), 35%
-
Water, Ice
-
-
Equipment:
-
Three-necked flask with a mechanical stirrer, dropping funnel, and thermometer
-
Cooling bath (ice-salt)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a three-necked flask, suspend anhydrous aluminum chloride (3.85 mol) in carbon tetrachloride (2 L).
-
Cool the mixture to below 10°C using a cooling bath.
-
Slowly add acetyl chloride (3.85 mol) over 1 hour, maintaining the temperature below 10°C with vigorous stirring.
-
After the addition is complete, add tert-butylbenzene (3.5 mol) over 3 hours, keeping the temperature below 5°C.
-
Stir the reaction mixture for an additional hour without cooling.
-
Pour the reaction mixture into a mixture of water (500 mL), ice (1.7 kg), and 35% hydrochloric acid (150 mL).
-
Separate the organic phase, wash it to neutrality with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain crude this compound.
-
Protocol 2: Reductive Amination of this compound (Leuckart Reaction)
This is a general procedure for the Leuckart reaction, a method for the reductive amination of ketones.[5][6]
-
Materials:
-
This compound
-
Ammonium (B1175870) formate (B1220265) or Formamide
-
Formic Acid (optional, if using formamide)
-
Hydrochloric Acid (for hydrolysis)
-
Sodium Hydroxide (B78521) (for neutralization)
-
Diethyl ether (for extraction)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
Place this compound (1 mol) and ammonium formate (2-3 mol) in a round-bottom flask.
-
Heat the mixture to 160-180°C and maintain it at this temperature for 6-8 hours under reflux.
-
Cool the reaction mixture and add an excess of concentrated hydrochloric acid.
-
Heat the mixture under reflux for another 6-8 hours to hydrolyze the intermediate formamide.
-
After cooling, make the solution alkaline by adding a concentrated sodium hydroxide solution.
-
Extract the liberated 4-tert-butylbenzylamine with diethyl ether.
-
Dry the ethereal extract over anhydrous potassium carbonate and remove the ether by distillation.
-
Purify the product by vacuum distillation.
-
Protocol 3: Synthesis of Tebufenpyrad
This protocol describes the final condensation step to produce Tebufenpyrad.[7][8]
-
Materials:
-
4-tert-butylbenzylamine
-
1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
10% Sodium Bicarbonate solution
-
-
Equipment:
-
Three-necked flask with a stirrer and reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a three-necked flask, dissolve 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide, 4-tert-butylbenzylamine, and triethylamine in DMF.
-
Heat the reaction mixture to 110-120°C and maintain for 8 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Add water to the residue and stir for 30 minutes.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the organic phase sequentially with 10% sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield Tebufenpyrad.
-
| Compound | Starting Materials | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Yield (%) | Melting Point (°C) | Ref. |
| This compound | tert-Butylbenzene, Acetyl Chloride | 1 : 1.1 | CCl₄ | < 10 | ~97 | 17-18 | [4] |
| 2,2,2-Trichloro-4'-tert-butylacetophenone | This compound, Chlorine | 1 : 3.9 | Glacial Acetic Acid | 60-95 | ~85 | 61.5 - 62.5 | [4] |
| Tebufenpyrad | Pyrazole carboxamide, 4-tert-butylbenzyl chloride | 1 : 1 | DMF | 110-120 | 86.4 | 64-66 | [3][8] |
| Tebufenpyrad | Pyrazole carboxamide, 4-tert-butylbenzyl chloride | 1 : 1 | DMSO | 120-130 | 82.7 | 64-66 | [3][8] |
Application 2: Synthesis of Halogenated Acetophenone Derivatives as Potential Fungicides/Nematicides
Halogenated organic compounds play a significant role in modern agrochemicals, often enhancing biological activity and metabolic stability.[9][10] The synthesis of 2,2,2-trichloro-4'-tert-butylacetophenone from this compound provides a template for developing novel agrochemicals. Halogenated acetophenones have shown promise as nematicidal agents.[1]
Protocol 4: Synthesis of 2,2,2-Trichloro-4'-tert-butylacetophenone
This protocol is based on the chlorination of this compound.[4]
-
Materials:
-
This compound
-
Glacial Acetic Acid
-
Chlorine gas
-
Anhydrous Sodium Acetate
-
-
Equipment:
-
Reaction vessel with a gas inlet, stirrer, and thermometer
-
Heating mantle
-
-
Procedure:
-
Mix this compound (2.02 mol) with glacial acetic acid (1.25 L) and heat to 60°C while stirring.
-
Pass gaseous chlorine (5.28 mol) into the mixture over 4.5 hours at ~60°C.
-
Remove excess chlorine and hydrogen chloride by passing nitrogen through the mixture.
-
Add anhydrous sodium acetate (5.05 mol) and heat the mixture to 95°C.
-
Pass additional gaseous chlorine (2.60 mol) into the mixture over 2 hours at ~95°C.
-
Remove excess chlorine with nitrogen and filter the hot reaction mixture.
-
Add water (63 mL) to the clear filtrate and cool to room temperature to crystallize the product.
-
Filter, wash, and dry the white crystalline product, 2,2,2-trichloro-4'-tert-butylacetophenone.
-
The mechanism of action for novel derivatives would need to be determined experimentally. However, related classes of agrochemicals provide insights into potential targets.
Caption: Mechanism of action of Tebufenpyrad as a Complex I inhibitor.
Conclusion
This compound is a readily available and valuable starting material for the synthesis of agrochemical intermediates and potential new active ingredients. Its conversion to 4-tert-butylbenzylamine provides a direct route to the synthesis of the acaricide Tebufenpyrad and its derivatives. Furthermore, the synthesis of halogenated derivatives of this compound opens avenues for the discovery of novel fungicides and nematicides. The protocols and data presented herein provide a solid foundation for researchers in the field of agrochemical development to explore the potential of this versatile chemical building block.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tebufenpyrad synthesis | PDF [slideshare.net]
- 3. Tebufenpyrad | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. CN103360314B - The new preparation process of tebufenpyrad - Google Patents [patents.google.com]
- 8. CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google Patents [patents.google.com]
- 9. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC Method for Purity Analysis of 4'-tert-Butylacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-tert-Butylacetophenone is a para-substituted acetophenone (B1666503) used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Ensuring the purity of this intermediate is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds and identifying any potential impurities.
This application note details a reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products.
Experimental Protocol
This section provides a detailed methodology for the purity analysis of this compound using HPLC.
2.1. Apparatus and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Flasks: Class A, various sizes.
-
Pipettes: Class A, various sizes.
-
Syringes and Syringe Filters: 0.45 µm pore size, compatible with the mobile phase.
-
Vials: HPLC autosampler vials with septa.
2.2. Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
This compound Reference Standard: Of known purity.
-
This compound Sample: The material to be analyzed.
2.3. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended as a starting point.
-
Standard Solution Preparation (Example Concentration): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation (Example Concentration): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
2.4. Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.00 | |
| 25.00 | |
| 25.01 | |
| 30.00 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Data Presentation
The following table summarizes the expected system suitability results and typical retention time for this compound under the proposed method.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Report | ~ 12.5 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| %RSD for Peak Area | ≤ 2.0% (for n=5) | < 1.0% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the purity determination of this compound. The method is selective for the main component and can be used for routine quality control analysis. The provided chromatographic conditions serve as a starting point and may be further optimized to resolve specific impurities if required.
References
Application Note: Identification of 4'-tert-Butylacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and semi-quantitative analysis of 4'-tert-Butylacetophenone (CAS No. 943-27-1) utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a substituted acetophenone, is a common ingredient in fragrances and can also be an impurity or a synthetic intermediate in pharmaceutical manufacturing. The methodology outlined below provides a robust framework for sample preparation, instrument parameters, and data analysis to ensure accurate and reliable identification of this compound in various matrices.
Introduction
This compound, also known as p-tert-butylacetophenone, is an aromatic ketone. Its detection and identification are crucial for quality control in the fragrance industry and for purity assessment in drug development, where it may be present as a starting material, intermediate, or impurity. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose due to its high sensitivity, selectivity, and ability to provide structural information for definitive compound identification. This protocol is designed to be accessible to researchers with a foundational understanding of GC-MS principles.
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound.
Sample Preparation
The sample preparation procedure aims to extract this compound from the sample matrix and prepare it in a suitable solvent for GC-MS analysis.
-
Reagents and Materials:
-
This compound standard (≥98% purity)
-
Methyl tert-butyl ether (MTBE), GC grade or equivalent
-
Anhydrous sodium sulfate (B86663)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with PTFE-lined septa
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in MTBE.
-
Perform serial dilutions of the stock solution to prepare working standards at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL in MTBE.
-
-
Sample Extraction (Liquid-Liquid Extraction): [1][2]
-
For liquid samples (e.g., cosmetic products, reaction mixtures), accurately weigh approximately 0.5 g of the sample into a centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of MTBE to the tube.
-
Vortex or shake the mixture vigorously for 30 minutes to ensure thorough extraction.
-
Add approximately 5 g of anhydrous sodium sulfate to remove water.
-
Centrifuge the mixture at 3000 x g for 30 minutes.
-
Carefully collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter into a clean GC vial.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890A or equivalent |
| Column | vf-5ms capillary column (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[1] |
| Injector | Pulsed Splitless Mode[1] |
| Injection Volume | 2.0 µL[1] |
| Injector Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes[1] |
| Ramp 1 | 3 °C/min to 125 °C[1] |
| Ramp 2 | 7 °C/min to 230 °C[1] |
| Ramp 3 | 20 °C/min to 300 °C, hold for 5 minutes[1] |
| Mass Spectrometer | |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Monitored Ions (SIM) | m/z 161 (quantifier), 147, 204[1] |
| Full Scan Range | m/z 40-300 |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Data Presentation and Analysis
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.
Table 2: Quantitative Data for this compound Identification
| Parameter | Expected Value |
| Chemical Information | |
| IUPAC Name | 1-(4-tert-butylphenyl)ethanone[3] |
| Molecular Formula | C₁₂H₁₆O[4][5][6] |
| Molecular Weight | 176.25 g/mol [4][6] |
| Chromatographic Data | |
| Expected Retention Time | Dependent on the specific GC system and conditions, but should be consistent with the standard. |
| Mass Spectrometric Data (EI) | |
| Molecular Ion [M]⁺ | m/z 176 |
| Key Fragment Ions (m/z) and Relative Abundance | m/z 161 (base peak, [M-CH₃]⁺)[3], m/z 43 (acetyl group, [CH₃CO]⁺)[3], m/z 91, m/z 115[3] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the identification of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the identification of this compound. The protocol, including liquid-liquid extraction for sample preparation and specific GC-MS parameters, is well-suited for routine quality control and research applications in the pharmaceutical and fragrance industries. The provided quantitative data and experimental workflow offer a clear guide for researchers and scientists to implement this method effectively. Adaptation of this protocol to other complex matrices may be possible with appropriate method validation.
References
- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound | 943-27-1 [chemicalbook.com]
4'-tert-Butylacetophenone: A Versatile Building Block in Organic Chemistry for Drug Discovery and Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-tert-Butylacetophenone (B192730), a para-substituted aromatic ketone, is a versatile and economically significant building block in the field of organic synthesis. Its unique structural features, including a reactive carbonyl group, an activatable alpha-methyl group, and a sterically bulky tert-butyl group on the phenyl ring, make it a valuable precursor for a diverse array of molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various organic compounds, with a focus on its applications in medicinal chemistry and materials science.
Physicochemical Properties and Safety Information
This compound is a clear, colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.25 g/mol | [1] |
| Melting Point | 17-18 °C | [1] |
| Boiling Point | 107-108 °C at 5 mmHg | [1] |
| Density | 0.964 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.52 | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695), ether, and acetone; insoluble in water. | [1] |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Applications in Organic Synthesis
The reactivity of this compound at multiple sites allows for its use in a wide range of organic transformations to construct complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and photochromic materials.
Synthesis of Heterocyclic Compounds
This compound serves as a key starting material for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.
Substituted 2-pyridones are important pharmacophores found in numerous medicinal agents. This compound can be utilized in multi-component reactions to afford highly functionalized 2-pyridone derivatives.
Experimental Protocol: Synthesis of a Substituted 2-Pyridone
This protocol is a representative example of a multi-component reaction for the synthesis of a 2-pyridone derivative using this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Piperidine (B6355638) (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.
-
Add ammonium acetate (4 equivalents) and a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-pyridone derivative.
Quantitative Data for Heterocycle Synthesis
| Product Class | Reagents | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| 2-Pyridone Derivative | Malononitrile, Ammonium Acetate | Piperidine/Ethanol | Reflux | 75-85 (representative) |
| Tetrahydrobenzo[b]thiophene | Ethyl cyanoacetate, Sulfur | Morpholine/Ethanol | 50 | 80-90 (representative) |
| Quinoline Derivative | Aniline, Benzaldehyde (B42025) | Yb(OTf)₃/DCE | 80 | 60-70 (representative) |
| Pyrimidine Derivative | Benzaldehyde, Urea | HCl/Ethanol | Reflux | 65-75 (representative) |
Synthesis of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates for the synthesis of flavonoids and other biologically active molecules. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde derivative.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the NaOH solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data for Chalcone Synthesis
| Benzaldehyde Derivative | Base/Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaOH/Ethanol | Room Temp. | 85-95 |
| 4-Chlorobenzaldehyde | KOH/Ethanol | Room Temp. | 80-90 |
| 4-Methoxybenzaldehyde | NaOH/Methanol | Room Temp. | 88-96 |
Role in the Synthesis of Ebastine (B1671034)
Ebastine is a second-generation H1 histamine (B1213489) antagonist used as an anti-allergic medication. This compound is a known impurity in the synthesis of Ebastine and a precursor to a key intermediate, 4'-tert-butyl-4-chlorobutyrophenone.[2] Understanding the synthetic route of Ebastine is crucial for controlling impurities and optimizing the manufacturing process.
The synthesis of Ebastine typically involves the N-alkylation of 4-(diphenylmethoxy)piperidine (B23426) with 4'-tert-butyl-4-chlorobutyrophenone. The latter is prepared from this compound via a Friedel-Crafts acylation of tert-butylbenzene (B1681246) followed by chlorination.
Experimental Protocol: Synthesis of 2,2,2-trichloro-4'-tert-butylacetophenone
This protocol details the chlorination of this compound, a transformation of the acetyl group.[3]
Materials:
-
This compound
-
Glacial acetic acid
-
Chlorine gas
-
Anhydrous sodium acetate
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a gas inlet tube and a stirrer, mix this compound (1 equivalent) with glacial acetic acid.
-
Heat the mixture to 60 °C with stirring.
-
Pass chlorine gas (2.6 equivalents) into the reaction mixture over 4.5 hours, maintaining the temperature at approximately 60 °C.
-
After the addition of chlorine, purge the mixture with nitrogen gas to remove excess chlorine and hydrogen chloride.
-
Add anhydrous sodium acetate (2.5 equivalents) and heat the mixture to 95 °C.
-
Pass additional chlorine gas (1.3 equivalents) into the mixture over 2 hours at 95 °C.
-
Again, purge the system with nitrogen to remove excess chlorine.
-
Filter the hot reaction mixture.
-
Add a small amount of water to the clear filtrate and cool to room temperature to crystallize the product.
-
Collect the white crystalline product by suction filtration, wash with water, and dry.
Quantitative Data for Acetyl Group Transformation
| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| This compound | Chlorine gas | Acetic Acid | 60-95 | 2,2,2-trichloro-4'-tert-butylacetophenone | ~87 (calculated from molar equivalents) | [3] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of chemical transformations makes it an essential starting material for the synthesis of diverse molecular structures, including pharmaceuticals, agrochemicals, and advanced materials. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate.
References
Application Notes and Protocols for the Recrystallization of 4'-tert-Butylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. This document provides detailed application notes and protocols for the recrystallization of 4'-tert-Butylacetophenone, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The selection of an appropriate solvent system is critical for achieving high recovery and purity. This guide explores both single-solvent and mixed-solvent systems for the effective purification of this compound.
This compound is a white to off-white crystalline solid at room temperature.[1] It is generally soluble in organic solvents such as ether, chloroform, and acetone, while exhibiting low solubility in water due to its hydrophobic tert-butyl group.[1] The principle of "like dissolves like" suggests that non-polar to moderately polar organic solvents are good candidates for its recrystallization.
Data Presentation
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. The following table summarizes the suitability of various solvents for the recrystallization of this compound based on available solubility data.
| Solvent System | Suitability for Recrystallization | Rationale |
| Single Solvents | ||
| Methanol (B129727) | Potentially Suitable | This compound is slightly soluble in methanol.[2] This suggests it may be a good candidate for single-solvent recrystallization, where it is more soluble when hot. |
| Ethanol (B145695) | Potentially Suitable | Similar to methanol, its solubility in ethanol is expected to increase significantly with temperature. |
| Isopropanol | Potentially Suitable | As a slightly less polar alcohol, it may offer a good solubility differential between hot and cold conditions. |
| Water | Unsuitable | The compound is insoluble in water, making it unsuitable as a primary solvent.[1] However, it is an excellent anti-solvent in mixed-solvent systems. |
| Acetone | Less Suitable | High solubility at room temperature may lead to poor recovery.[1] |
| Ethyl Acetate | Potentially Suitable | Slight solubility at room temperature suggests it could be a viable option.[2] |
| Mixed Solvents | ||
| Ethanol/Water | Highly Suitable | Ethanol is a good solvent for this compound, while water acts as an anti-solvent. This combination allows for fine-tuning of the solubility to maximize recovery. |
| Methanol/Water | Highly Suitable | Similar to the ethanol/water system, this combination is expected to provide excellent control over the crystallization process. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Methanol
This protocol outlines the procedure for recrystallizing this compound using methanol as the solvent.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a small volume of methanol (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid.
-
Achieving Saturation: If the solid does not completely dissolve, add small portions of hot methanol until a clear, saturated solution is obtained at the boiling point. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has appeared to cease, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Determine the melting point and yield of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol and Water
This protocol is recommended for achieving a high recovery of purified this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-solvent: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Well-formed crystals should appear.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure complete crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Dry the crystals thoroughly.
-
Analysis: Characterize the purified product by its melting point and calculate the percentage yield.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for 4'-tert-Butylacetophenone in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-tert-Butylacetophenone is a synthetic aromatic ketone widely utilized in the fragrance industry for its persistent, warm, and sweet-floral scent profile. This document provides detailed application notes and experimental protocols for the research and development of fragrances and flavors incorporating this compound. It includes a summary of its physicochemical properties, sensory data, stability testing protocols, and methods for sensory evaluation. Additionally, it outlines the general mechanism of olfactory signal transduction and clarifies its current standing in the flavor industry.
Introduction to this compound
This compound, a para-substituted acetophenone, is a key ingredient in perfumery, valued for its ability to act as a long-lasting base note.[1] Its smooth, warm, and mildly sweet aroma provides depth and structure to a variety of fragrance compositions, particularly in woody, floral, and oriental scents.[1] It blends well with other common fragrance materials, enhancing the overall olfactory experience in products ranging from fine fragrances and cosmetics to household cleaners.[1]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in formulations.
| Property | Value | Reference |
| CAS Number | 943-27-1 | [2][3][4][5][6][7] |
| Molecular Formula | C12H16O | [4][5][6][7] |
| Molecular Weight | 176.25 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Odor Profile | Sweet, floral, warm | [1][2] |
| Boiling Point | 107-108 °C at 5 mmHg | [6] |
| Melting Point | 17-18 °C (dimorphic) | [6] |
| Density | 0.964 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.52 | [6] |
| Solubility | Soluble in organic solvents like alcohol and ether; limited solubility in water. | [2][8] |
Applications in the Fragrance Industry
This compound is a versatile ingredient used across a wide range of fragranced products.
| Application Category | Specific Products | Function |
| Fine Fragrances | Perfumes, Colognes, Eau de Toilette | Provides a long-lasting, warm base note. |
| Personal Care | Creams, Lotions, Deodorants, Body Mists | Imparts a soft, warm background scent and improves fragrance retention.[1] |
| Household Products | Detergents, Fabric Softeners, Room Sprays | Delivers a long-lasting, stable scent.[1] |
| Other | Candles, Incense | Low volatility and stable diffusion make it suitable for wax-based products.[1] |
Application in the Flavor Industry
The use of this compound in the flavor industry is not well-established. One source explicitly states that it is "not for flavor use". The Flavor and Extract Manufacturers Association (FEMA) has not granted it Generally Recognized as Safe (GRAS) status. In contrast, a related compound, 4'-methylacetophenone, is listed as a flavoring agent by FEMA.[9][10] Given the lack of a FEMA GRAS designation and explicit recommendations against its use as a flavor, it is advised that this compound should not be used in food and beverage applications.
Experimental Protocols
Sensory Evaluation of this compound
The following protocol outlines a method for the sensory evaluation of this compound to characterize its odor profile and intensity.
Objective: To determine the olfactory characteristics and intensity of this compound at various concentrations.
Materials:
-
This compound (98% purity or higher)
-
Odorless solvent (e.g., ethanol, diethyl phthalate)
-
Glass vials with caps
-
Odor-free smelling strips (blotters)
-
Sensory panel of trained assessors (minimum of 8-10 panelists)
-
Well-ventilated, odor-free sensory evaluation booths
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent. Suggested concentrations: 10%, 5%, 1%, 0.5%, and 0.1% (w/w).
-
Prepare a blank solvent sample as a control.
-
Label each vial with a random three-digit code.
-
-
Panelist Training and Acclimatization:
-
Familiarize panelists with the evaluation procedure and the rating scale.
-
Allow panelists to acclimate to the testing environment for at least 15 minutes before the session begins.
-
-
Evaluation:
-
Dip a fresh smelling strip into each coded sample to a depth of approximately 1 cm for 2 seconds.
-
Present the smelling strips to the panelists in a randomized order.
-
Instruct panelists to sniff the strip from a distance of about 2 cm and rate the perceived odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
-
Ask panelists to provide descriptive terms for the odor profile from a provided list of descriptors (e.g., sweet, floral, woody, powdery, musky) and to add any other relevant terms.
-
Ensure a minimum of a 2-minute break between samples to prevent olfactory fatigue. Water and unsalted crackers can be provided for palate cleansing.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the intensity ratings for each concentration.
-
Compile a frequency distribution of the odor descriptors used for each concentration.
-
Analyze the data to determine the odor profile and concentration-dependent intensity of this compound.
-
References
- 1. Para-tert-butyl Acetophenone (cas 943-27-1) | Industrial Fragrance Intermediate [chemicalbull.com]
- 2. CAS 943-27-1: 4′-tert-Butylacetophenone | CymitQuimica [cymitquimica.com]
- 3. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | 943-27-1 [chemicalbook.com]
- 6. 943-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. femaflavor.org [femaflavor.org]
4'-tert-Butylacetophenone as a research tool in ketone reactivity studies.
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-tert-Butylacetophenone (B192730) is a para-substituted aromatic ketone that serves as an invaluable research tool in the study of ketone reactivity. Its defining feature is the bulky tert-butyl group at the para position of the phenyl ring. This sterically demanding substituent significantly influences the electronic and steric environment of the carbonyl group, making it an excellent model substrate for investigating the impact of steric hindrance on various chemical transformations. This document provides detailed application notes and experimental protocols for utilizing this compound to explore fundamental principles of ketone reactivity, with a focus on nucleophilic addition, aldol (B89426) condensation, and Baeyer-Villiger oxidation reactions.
Key Applications in Ketone Reactivity Studies
The unique structure of this compound, featuring a prominent tert-butyl group, allows for the systematic investigation of several key concepts in physical organic chemistry:
-
Steric Hindrance: The primary application of this compound is to probe the effects of steric bulk on reaction rates and equilibria. The tert-butyl group can impede the approach of nucleophiles to the carbonyl carbon, slowing down reaction rates compared to less hindered ketones like acetophenone (B1666503).
-
Electronic Effects: While the tert-butyl group is primarily considered for its steric influence, it also possesses a weak electron-donating inductive effect. This can be contrasted with other substituted acetophenones to dissect the relative contributions of steric and electronic factors to ketone reactivity.
-
Reaction Mechanism Elucidation: By comparing the reactivity of this compound with other ketones under various reaction conditions, researchers can gain insights into the transition state geometry and the steric requirements of different reaction mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid |
| Melting Point | 17-18 °C (dimorphic) |
| Boiling Point | 107-108 °C at 5 mmHg |
| Density | 0.964 g/mL at 25 °C |
| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone; insoluble in water.[1] |
| CAS Number | 943-27-1 |
Experimental Protocols
The following protocols provide detailed methodologies for comparative studies of ketone reactivity using this compound and a non-sterically hindered analog, acetophenone.
Comparative Kinetic Study of Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The rate of this reaction is sensitive to both the electronic and steric properties of the ketone substrate. By comparing the kinetics of the base-catalyzed aldol condensation of this compound and acetophenone with a suitable aldehyde (e.g., benzaldehyde), the influence of the tert-butyl group on the enolate formation and subsequent nucleophilic attack can be quantified.
Objective: To determine and compare the second-order rate constants for the base-catalyzed aldol condensation of acetophenone and this compound with benzaldehyde (B42025).
Materials:
-
Acetophenone
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Water bath or thermostat
Experimental Workflow:
Workflow for Aldol Condensation Kinetics.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of acetophenone and this compound in 95% ethanol.
-
Prepare a 0.1 M stock solution of benzaldehyde in 95% ethanol.
-
Prepare a 0.5 M stock solution of NaOH in a 1:1 ethanol/water mixture.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the λmax of the expected chalcone product (determined by running a full spectrum of a completed reaction mixture).
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette 1.0 mL of the ketone solution (either acetophenone or this compound) and 1.0 mL of the benzaldehyde solution.
-
To initiate the reaction, rapidly add 0.1 mL of the NaOH stock solution, mix quickly, and immediately start recording the absorbance at the predetermined λmax as a function of time for at least 30 minutes.
-
Repeat the experiment for the other ketone under identical conditions.
-
Perform each kinetic run in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.
-
The reaction is expected to be first order in ketone, first order in aldehyde, and first order in base. Since the concentrations of the aldehyde and base are in excess relative to the ketone, the reaction can be treated as pseudo-first-order with respect to the ketone.
-
Alternatively, under conditions where the initial concentrations of the ketone and aldehyde are equal, the second-order rate law can be applied: 1/[A]t - 1/[A]0 = kt.
-
Calculate the second-order rate constant (k) for both acetophenone and this compound.
-
Expected Results and Interpretation:
It is anticipated that the rate constant for the aldol condensation of this compound will be significantly smaller than that of acetophenone. This difference can be attributed to the steric hindrance imposed by the tert-butyl group, which disfavors both the formation of the enolate intermediate and the subsequent attack of the enolate on the benzaldehyde carbonyl.
Quantitative Data (Hypothetical):
| Ketone | Second-Order Rate Constant (k) [M⁻¹s⁻¹] at 25°C | Relative Rate |
| Acetophenone | 1.5 x 10⁻³ | 1 |
| This compound | 2.8 x 10⁻⁵ | 0.019 |
Comparative Study of Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting a ketone into an ester. The reaction is highly sensitive to the migratory aptitude of the groups attached to the carbonyl carbon. This protocol outlines a comparative study of the Baeyer-Villiger oxidation of acetophenone and this compound to assess the influence of the para-substituent on the reaction yield and regioselectivity.
Objective: To compare the product yields of the Baeyer-Villiger oxidation of acetophenone and this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Acetophenone
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (10%)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
-
Rotary evaporator
-
NMR spectrometer
Experimental Workflow:
Workflow for Baeyer-Villiger Oxidation.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 10 mmol of the ketone (acetophenone or this compound) in 50 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 12 mmol (1.2 equivalents) of m-CPBA in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting ketone and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess peracid by the slow addition of 10% aqueous sodium sulfite solution until a starch-iodide paper test is negative.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Determine the mass of the purified product and calculate the percentage yield.
-
Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.
-
Expected Results and Interpretation:
In the Baeyer-Villiger oxidation of unsymmetrical ketones, the migratory aptitude of the substituents determines the regioselectivity of the reaction. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For both acetophenone and this compound, the phenyl group has a higher migratory aptitude than the methyl group, leading to the formation of the corresponding phenyl acetate derivative.
The electron-donating nature of the para-tert-butyl group in this compound is expected to increase the migratory aptitude of the aryl group compared to the unsubstituted phenyl group in acetophenone. This should, in principle, lead to a higher yield of the ester product.
Quantitative Data (Literature-Derived):
A study on the Baeyer-Villiger oxidation of various substituted acetophenones using hydrogen peroxide as the oxidant reported the following yields, which can be used as a reference for the expected trend.
| Ketone | Product | Yield (%) |
| Acetophenone | Phenyl acetate | 33 |
| 4'-Methoxyacetophenone | 4-Methoxyphenyl acetate | 81 |
Note: The yield for this compound was not reported in this specific study, but the trend suggests that electron-donating groups enhance the yield.
Signaling Pathways and Logical Relationships
The reactivity of ketones in nucleophilic addition reactions is governed by a combination of steric and electronic factors. The following diagram illustrates the logical relationship between the structural features of the ketone and its reactivity.
Factors Influencing Ketone Reactivity.
Conclusion
This compound is a powerful tool for dissecting the intricate interplay of steric and electronic effects that govern ketone reactivity. The protocols outlined in this document provide a framework for conducting comparative studies that can yield valuable quantitative data. By systematically investigating the behavior of this sterically hindered ketone in fundamental organic reactions, researchers can deepen their understanding of reaction mechanisms and develop more predictive models for chemical reactivity. This knowledge is crucial for the rational design of synthetic strategies and the development of new chemical entities in various fields, including pharmaceuticals and materials science.
References
Application Notes and Protocols: Production of Polymers and UV Stabilizers
These application notes provide detailed protocols for researchers and scientists on the incorporation and evaluation of UV stabilizers in polymer matrices, as well as methods for advanced polymer synthesis and characterization.
Section 1: UV Stabilizers for Polymer Protection
Introduction
Polymers are susceptible to degradation from exposure to ultraviolet (UV) radiation, which can lead to undesirable changes in their chemical and physical properties, such as discoloration, brittleness, and loss of mechanical strength.[1][2] UV stabilizers are chemical additives incorporated into polymers to inhibit these degradation processes.[2][3] The primary classes of UV stabilizers are UV absorbers, which competitively absorb harmful UV radiation, and Hindered Amine Light Stabilizers (HALS), which scavenge free radicals generated during photo-oxidation.[4][5] Often, a synergistic combination of a UV absorber and a HALS provides the most comprehensive protection.[4][6]
Mechanism of Action: Hindered Amine Light Stabilizers (HALS)
HALS do not absorb UV radiation but instead function by scavenging free radicals that are formed within the polymer.[5][7] They operate in a regenerative cycle, allowing them to provide long-term protection at relatively low concentrations.[4][5] This mechanism is highly effective for protecting the surface layers of polymer products.[5]
Caption: The regenerative radical-scavenging cycle of HALS.[4]
Application Note 1: Evaluating the Performance of UV Stabilizers
This note describes a generalized workflow for assessing the efficacy of different UV stabilizer formulations in a polymer matrix through accelerated weathering and subsequent material characterization.
Caption: General workflow for evaluating UV stabilizer performance.[4]
Experimental Protocol 1: Accelerated Weathering and Material Analysis
This protocol details the steps for testing polymer samples with and without UV stabilizers.
1. Sample Preparation:
-
Prepare polymer samples (e.g., injection-molded plaques, films) containing different UV stabilizers (e.g., Benzophenone, Benzotriazole, HALS) at specified concentrations (e.g., 0.25%, 0.5% w/w).[4]
-
Include a control sample with no stabilizer.[4]
-
Condition all samples under standard conditions (e.g., 23°C, 50% relative humidity) for at least 48 hours.[4]
2. Initial Property Measurement (Time = 0):
-
Mechanical Testing: Perform tensile testing according to ASTM D882 to determine tensile strength and elongation at break.[8]
-
Colorimetry: Measure the initial color of the samples using a spectrophotometer to obtain CIELAB (L, a, b) values. The total color change (ΔE) will be calculated relative to this baseline.
-
Spectroscopy: Record the initial UV-Vis absorption spectrum to assess the polymer's initial absorbance characteristics.[4]
3. Accelerated Weathering:
-
Place the samples in an accelerated weathering chamber (e.g., Xenon-arc or fluorescent UV).[4]
-
Expose the samples to controlled cycles of UV radiation, temperature, and moisture according to a standard such as ASTM G155 (Xenon-arc) or ASTM D4329 (Fluorescent UV).[4][9]
-
Periodically remove samples at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).
4. Post-Exposure Property Measurement:
-
At each interval, perform the same property measurements as in Step 2 (Mechanical Testing, Colorimetry, Spectroscopy) on the exposed samples.
-
For mechanical properties, calculate the percent retention of tensile strength and elongation.
-
For color, calculate the total color change (ΔE*) relative to the unexposed sample.
-
For spectroscopy, monitor changes in the UV-Vis spectrum, such as the formation of new chromophoric groups indicative of degradation.[4]
5. Data Analysis:
-
Plot the change in properties (e.g., % retention of tensile strength, ΔE*) as a function of exposure time for each stabilized and control sample.[4]
-
Compare the performance of the different UV stabilizers based on the rate of property degradation.[4]
Quantitative Data: UV Stabilizer Performance
The following table summarizes representative data on the performance of various UV stabilizers in protecting polymers during accelerated weathering.
| Polymer Matrix | Stabilizer Type | Concentration (wt%) | Exposure Time (h) | Property Measured | % Retention or ΔE | Reference |
| Polypropylene (PP) | None (Control) | 0 | 1000 | Elongation at Break | < 10% | [8] |
| Polypropylene (PP) | HALS | 1.0 | 1000 | Elongation at Break | ~ 80% | [8] |
| Polypropylene (PP) | Nano-ZnO (UV Absorber) | 1.25 | 1000 | Elongation at Break | ~ 90% | [8] |
| ABS | None (Control) | 0 | 150 | Butadiene Component | Disappeared | [10] |
| ABS | HALS + UV Absorber | 0.5 + 0.5 | 150 | Butadiene Component | Retained | [10] |
| Silicone Elastomer (Red Pigment) | None (Control) | 0 | 1000 | Color Change (ΔE) | 9.57 | [11] |
| Silicone Elastomer (Red Pigment) | Chimassorb 81 (Absorber) | - | 1000 | Color Change (ΔE) | 5.49 | [11] |
| Silicone Elastomer (Red Pigment) | Uvinul 5050 (HALS) | - | 1000 | Color Change (ΔE) | 7.47 | [11] |
Section 2: Applications in Polymer Production
Introduction
Modern polymer synthesis focuses on creating materials with precisely controlled architectures and properties.[12] One advanced application is the covalent bonding of functional additives, such as UV stabilizers, directly into the polymer backbone.[13][14] This approach prevents the migration and leaching of the additive, which can be a limitation of traditional admixed stabilizers, thereby ensuring permanent protection.[13][14]
Application Note 2: Synthesis and Characterization of Polymers with Covalently Bound UV Stabilizers
This note outlines the synthesis of a polyester (B1180765) containing a polymerizable UV absorber monomer (UVAM) and the subsequent characterization of the resulting copolymer. This method ensures the UV stabilizer is an integral part of the polymer chain.
References
- 1. specialchem.com [specialchem.com]
- 2. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
- 3. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. nbinno.com [nbinno.com]
- 7. uvabsorber.com [uvabsorber.com]
- 8. mdpi.com [mdpi.com]
- 9. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 10. avmachado-lab.org [avmachado-lab.org]
- 11. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US5096977A - Process for preparing polymer bound UV stabilizers - Google Patents [patents.google.com]
- 14. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of tert-Butylbenzene
Welcome to the technical support center for the Friedel-Crafts acylation of tert-butylbenzene (B1681246). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the Friedel-Crafts acylation of tert-butylbenzene?
The Friedel-Crafts acylation of tert-butylbenzene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is expected to yield a mixture of ortho and para isomers. The tert-butyl group is an ortho, para-directing group due to its electron-donating nature, which activates these positions for electrophilic attack. The major products are:
-
1-(4-tert-butylphenyl)ethanone (p-tert-butylacetophenone): This is typically the major product due to reduced steric hindrance at the para position compared to the ortho position.
-
1-(2-tert-butylphenyl)ethanone (o-tert-butylacetophenone): This is generally the minor product because the bulky tert-butyl group sterically hinders the approach of the electrophile to the ortho position.
Q2: Is polyacylation a common side reaction in the acylation of tert-butylbenzene?
No, polyacylation is generally not a significant side reaction in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. This deactivation makes a second acylation event on the same ring unfavorable.
Q3: Can the acylium ion rearrange during the reaction?
Unlike the carbocations in Friedel-Crafts alkylation, the acylium ion intermediate in Friedel-Crafts acylation is stabilized by resonance and does not undergo rearrangement. This leads to the formation of products with the same carbon skeleton as the acylating agent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Friedel-Crafts acylation of tert-butylbenzene.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no yield of the desired acylated product. | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by exposure to air or moisture. 2. Insufficient Catalyst: An insufficient amount of catalyst was used. In Friedel-Crafts acylation, the catalyst complexes with the product ketone, so at least a stoichiometric amount is often required. 3. Poor Quality Reagents: The starting materials (tert-butylbenzene, acyl chloride) or solvent may be impure. | 1. Use fresh, anhydrous Lewis acid catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried. 2. Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. 3. Purify the starting materials and solvent before use. For example, tert-butylbenzene can be distilled from a drying agent like calcium hydride. |
| Presence of unexpected side products in the reaction mixture. | 1. Dealkylation: The tert-butyl group can be cleaved from the aromatic ring under strong Lewis acid conditions, leading to the formation of acetophenone. This is more likely at higher temperatures or with prolonged reaction times. 2. Isomerization: Although less common for acylation products, there is a possibility of isomerization of the tert-butyl group on the aromatic ring, or rearrangement of the acylated product under harsh conditions. | 1. Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize dealkylation. 2. Optimize Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid. 3. Use a Milder Lewis Acid: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃), which may reduce the extent of side reactions. |
| Unusual ortho/para product ratio. | Reaction Temperature: The ratio of ortho to para isomers can be influenced by the reaction temperature. | Lowering the reaction temperature generally increases the selectivity for the para isomer due to the higher activation energy required for the sterically hindered ortho attack. |
Quantitative Data Summary
The following table summarizes typical product distribution for the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride and aluminum chloride in a solvent like dichloromethane (B109758). Please note that actual yields and isomer ratios can vary based on specific reaction conditions.
| Product | Typical Yield (%) | Typical Ortho/Para Ratio | Notes |
| 1-(4-tert-butylphenyl)ethanone | 70-85% | 1:10 to 1:20 | The para isomer is the major product. |
| 1-(2-tert-butylphenyl)ethanone | 5-15% | The ortho isomer is the minor product. | |
| Acetophenone (from dealkylation) | < 5% | - | Can be minimized by controlling temperature and reaction time. |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of tert-Butylbenzene with Acetyl Chloride
Materials:
-
tert-Butylbenzene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) or sodium sulfate (anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: Add a solution of tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to separate the ortho and para isomers.
Visualizations
Reaction Pathway and Side Products
Caption: Main reaction pathways and potential side product formation in the Friedel-Crafts acylation of tert-butylbenzene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results in the Friedel-Crafts acylation of tert-butylbenzene.
Technical Support Center: Purification of 4'-tert-Butylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4'-tert-Butylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities stem from the reaction conditions and starting materials. These can include:
-
Unreacted Starting Materials: Residual tert-butylbenzene (B1681246) and acetyl chloride.
-
Polysubstituted Byproducts: Di-acylated or di-alkylated products such as p-di-tert-butylbenzene. The introduction of an acyl group typically deactivates the aromatic ring, making a second acylation less likely; however, it can still occur with highly activated rings.[1]
-
Positional Isomers: Although the para-substituted product is major due to steric hindrance, small amounts of ortho- and meta-isomers (2'-tert-Butylacetophenone and 3'-tert-Butylacetophenone) can be formed.
-
Deactivated Catalyst Residues: Hydrolyzed aluminum chloride from the workup.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities.
-
Fractional Vacuum Distillation is effective for large-scale purification and for separating compounds with significantly different boiling points. This compound has a boiling point of 107-108 °C at 5 mmHg, which allows for separation from less volatile impurities.[2][3]
-
Recrystallization is a cost-effective method for removing small amounts of impurities, especially if the crude product is a solid or can be induced to crystallize. Since this compound has a melting point of 17-18 °C, it exists as a liquid at room temperature, making standard recrystallization challenging without low-temperature capabilities.[2][3] A mixed-solvent recrystallization at low temperatures might be feasible.
-
Column Chromatography offers the highest resolution for separating structurally similar impurities like positional isomers and is suitable for small to medium-scale purifications.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum of this compound shows a prominent peak at m/z 161, corresponding to the loss of a methyl group.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify purity, especially for less volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point for method development.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of a column chromatography purification.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution to reduce saturation. 2. Try a different solvent or a mixed-solvent system with a lower boiling point. 3. Ensure a slow cooling rate. |
| No crystal formation upon cooling | The solution is not saturated; too much solvent was used. | 1. Evaporate some of the solvent to increase the concentration of the product. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent; too much solvent was used for washing. | 1. Ensure the crystallization solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] 3. Consider a different solvent system where the compound has lower solubility at cold temperatures. Recoveries for recrystallization are rarely 100%; a loss of 10-35% is common.[6] |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots (co-elution) | The polarity of the eluent is not optimal. | 1. If the Rf values are too high, decrease the eluent polarity (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). 2. If the Rf values are too low, increase the eluent polarity. 3. Consider using a different solvent system. |
| Streaking or tailing of spots | The sample was overloaded on the column; the compound is interacting too strongly with the stationary phase. | 1. Use a smaller amount of crude material. 2. Add a small amount of a slightly more polar solvent to the eluent system. 3. Ensure the silica (B1680970) gel is properly packed and not too acidic or basic. |
| Cracking of the silica gel bed | The column was allowed to run dry. | 1. Always keep the silica gel bed covered with solvent. 2. If a crack appears, the separation will be compromised, and the column may need to be repacked. |
Fractional Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring; too rapid heating. | 1. Add fresh boiling chips or use a magnetic stirrer. 2. Heat the distillation flask slowly and evenly. |
| Poor separation of fractions | Inefficient distillation column; incorrect vacuum level. | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Ensure a stable and appropriate vacuum is maintained throughout the distillation. |
| Product solidifying in the condenser | The cooling water is too cold, causing the product to solidify. | 1. Use warmer cooling water or a condenser with a larger diameter. 2. Gently heat the outside of the condenser to melt the solidified product. |
Quantitative Data Summary
The following table provides a hypothetical comparison of purity and yield for different purification methods based on typical outcomes for similar aromatic ketones. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | ~90% | >98% | 60-80% | Effective for removing less soluble or more soluble impurities. Yield is dependent on the solubility of the compound in the cold solvent system.[6][7] |
| Column Chromatography (Silica Gel) | ~90% | >99% | 70-90% | Excellent for separating isomers and other closely related impurities. Yield can be affected by irreversible adsorption to the stationary phase. |
| Fractional Vacuum Distillation | ~90% | >97% | 80-95% | Best for large-scale purification and separating components with different boiling points. Purity may be lower if isomers have very close boiling points. |
Experimental Protocols
Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot ethanol (B145695) (a "good" solvent). Heat the mixture gently to facilitate dissolution.
-
Addition of Anti-solvent: While the solution is hot, add hot water (an "anti-solvent") dropwise until the solution becomes faintly cloudy, indicating the saturation point.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Flash Column Chromatography
-
Stationary Phase: Silica gel (60-200 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if the compound does not elute.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Run the eluent through the column, collecting fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all joints are properly sealed.
-
Sample and Boiling Chips: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at the expected boiling point range (107-108 °C at 5 mmHg). Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 943-27-1 [chemicalbook.com]
- 3. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 4. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of 4'-tert-Butylacetophenone in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of 4'-tert-Butylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water low?
This compound is a white to off-white crystalline solid with the chemical formula C12H16O.[1] Its low solubility in water is attributed to the presence of a hydrophobic tert-butyl group and a phenyl ring, which make the molecule predominantly non-polar.[1] Like dissolves like, meaning non-polar compounds are not readily soluble in polar solvents such as water.[1]
Q2: What are the common challenges encountered due to the low aqueous solubility of this compound?
The primary challenges include difficulties in preparing aqueous stock solutions for in vitro assays, achieving desired concentrations for biological screening, and formulating it for in vivo studies, which can lead to poor absorption and bioavailability.[2][3] Inconsistent experimental results and precipitation of the compound during experiments are also common issues.
Q3: What are the main strategies to improve the solubility of this compound in aqueous media?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, complexation with cyclodextrins, micellar solubilization using surfactants, and particle size reduction technologies like nanosuspensions.[4][5][6][7][8]
Q4: Are there any ready-to-use formulation protocols available for this compound?
Yes, several protocols have been developed that can achieve a solubility of ≥ 2.5 mg/mL. These often involve a combination of co-solvents and other excipients.[9] Refer to the "Experimental Protocols" section for detailed methodologies.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: The concentration of the organic co-solvent is too low in the final aqueous solution to maintain the solubility of this compound.
Solution:
-
Increase Co-solvent Concentration: If experimentally permissible, increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. However, be mindful of potential solvent toxicity in cellular assays.
-
Use a Different Solubilization Method: Consider using cyclodextrins or surfactants to form inclusion complexes or micelles, which can offer better stability upon dilution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions while vortexing to maintain solubility.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: The compound may not be fully dissolved, leading to variations in the actual concentration in the assay wells.
Solution:
-
Visual Inspection: Before use, always visually inspect your stock and working solutions for any signs of precipitation.
-
Sonication and Heating: Gently warm the solution and/or use a sonicator to aid dissolution.[9] Ensure the temperature is not high enough to degrade the compound.
-
Fresh Preparations: Prepare fresh working solutions before each experiment to minimize the risk of precipitation over time.
-
Method Validation: Validate your solubilization method by measuring the concentration of the dissolved compound, for example, using UV-Vis spectroscopy or HPLC.
Quantitative Data Presentation
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble/Slightly Soluble (50 mg/L @ 25°C est.) | [10][11] |
| Alcohol | Soluble | [10] |
| Ether | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Formulations for Enhanced Aqueous Solubility
| Formulation Protocol | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.18 mM) | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.18 mM) | [9] |
| 10% DMSO, 90% Corn Oil (Suspension) | ≥ 2.5 mg/mL (14.18 mM) | [9] |
Experimental Protocols
Protocol 1: Co-Solvent Solubilization
This protocol utilizes a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween-80 to solubilize this compound in a saline solution.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until a clear solution is formed.
-
Add Tween-80 and mix again.
-
Finally, add the saline solution to reach the desired final volume and concentration, and vortex until the solution is homogeneous. For example, to prepare 1 mL of a 2.5 mg/mL solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[9]
Protocol 2: Cyclodextrin-Mediated Solubilization
This method uses a modified cyclodextrin, Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD solution to the tube to achieve the final desired concentration. For a 1 mL final volume, you would add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.[9]
-
Vortex the mixture thoroughly to ensure the formation of the inclusion complex.
Protocol 3: Nanosuspension Formation
Nanosuspensions are sub-micron colloidal dispersions of a drug, which can enhance dissolution rate and solubility.[8] This is a more advanced technique requiring specialized equipment.
General Procedure (Conceptual):
-
Pre-milling: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer).
-
High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for multiple cycles until the desired particle size (typically <1000 nm) is achieved.[12]
-
Characterization: Analyze the particle size, zeta potential, and dissolution rate of the resulting nanosuspension.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 12. eaapublishing.org [eaapublishing.org]
Technical Support Center: Optimizing Reaction Conditions for 4'-tert-Butylacetophenone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4'-tert-butylacetophenone (B192730) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common properties?
This compound is a para-substituted acetophenone. It is a clear, colorless liquid at room temperature and is generally soluble in organic solvents like ether, chloroform, and acetone, but has low solubility in water.[1] The tert-butyl group on the phenyl ring provides steric bulk, which can influence its reactivity.[1]
Q2: What is the most common method for synthesizing this compound?
The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2] This involves reacting tert-butylbenzene (B1681246) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]
Q3: What are the key parameters to control in a Friedel-Crafts acylation for this synthesis?
The key parameters to control are:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., below 10°C) to minimize side reactions.[3]
-
Reagent Stoichiometry: The molar ratio of the reactants and the catalyst is crucial for optimal yield and to prevent side reactions like polyacylation.[4][2]
-
Choice of Solvent: A non-polar, inert solvent such as carbon tetrachloride or dichloromethane (B109758) is commonly used.[3]
-
Purity of Reagents: Anhydrous conditions and pure reagents are essential, as the Lewis acid catalyst is sensitive to moisture.[3]
Troubleshooting Guides
Q4: I am getting a low yield of this compound. What are the possible causes and solutions?
Low yields in Friedel-Crafts acylation can be attributed to several factors:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time.- Ensure efficient stirring.- Check the activity of the Lewis acid catalyst. |
| Side Reactions | - Maintain low reaction temperatures to minimize polyacylation.- Use a less reactive acylating agent if possible. |
| Loss during Workup | - Ensure proper phase separation during extraction.- Optimize the purification method (e.g., distillation, chromatography). |
| Deactivated Catalyst | - Use anhydrous reagents and solvents to prevent catalyst deactivation by water. |
Q5: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired para-isomer?
The formation of multiple products often indicates side reactions such as the formation of other isomers (ortho, meta) or polyacylated products.
-
Isomer Formation: The tert-butyl group is a bulky substituent, which sterically hinders ortho-substitution, favoring the formation of the para-isomer. However, small amounts of other isomers can still form. Lowering the reaction temperature can sometimes improve the selectivity.
-
Polyacylation: The product, this compound, is more deactivated towards further acylation than the starting material, tert-butylbenzene. However, polyacylation can still occur, especially with an excess of the acylating agent or at higher temperatures.[4][2] Using a stoichiometric amount of the acylating agent and adding it slowly to the reaction mixture can minimize this side reaction.[5]
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on a literature procedure.[3]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| tert-Butylbenzene | 134.22 | 469 g | 3.5 |
| Acetyl Chloride | 78.50 | 302 g | 3.85 |
| Anhydrous Aluminum Chloride | 133.34 | 514 g | 3.85 |
| Carbon Tetrachloride | 153.82 | 2 L | - |
| Water | 18.02 | 500 mL | - |
| Ice | - | 1.7 kg | - |
| 35% Hydrochloric Acid | 36.46 | 150 mL | - |
Procedure:
-
In a suitable reaction vessel, suspend 514 g (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.
-
Cool the mixture to below 10°C with vigorous stirring.
-
Slowly add 302 g (3.85 mol) of acetyl chloride over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, add 469 g (3.5 mol) of tert-butylbenzene over 3 hours, keeping the temperature below 5°C.
-
Stir the reaction mixture for an additional hour without cooling.
-
Quench the reaction by pouring it into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.
-
Separate the organic phase, wash it to neutrality, and dry it over a suitable drying agent.
-
Distill off the solvent to obtain the crude product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of tert-butylbenzene.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing byproduct formation in the synthesis of 4'-tert-Butylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4'-tert-Butylacetophenone via Friedel-Crafts acylation.
Troubleshooting Guide: Minimizing Byproduct Formation
Users encountering issues with purity and yield during the synthesis of this compound can refer to the following guide for potential causes and corrective actions.
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Ensure the use of anhydrous aluminum chloride and solvents, as moisture can deactivate the catalyst. - Verify the molar ratios of reactants and catalyst. A stoichiometric amount of AlCl₃ is necessary as it forms a complex with the ketone product.[1][2] - Allow for sufficient reaction time after the addition of reactants. |
| Product loss during workup. | - Ensure the complete decomposition of the aluminum chloride-ketone complex during the aqueous workup. - Optimize extraction and purification steps (e.g., distillation) to minimize loss. | |
| Presence of multiple isomers in the product | Lack of regioselectivity. | - The Friedel-Crafts acylation of tert-butylbenzene (B1681246) is generally highly selective for the para position due to the steric hindrance of the tert-butyl group. - If significant amounts of ortho or meta isomers are observed, re-evaluate the reaction conditions, particularly the catalyst and solvent system. |
| Formation of di-acylated byproducts | The product, this compound, undergoes a second acylation. | - Although the acyl group is deactivating, preventing a second acylation, this can sometimes occur under harsh conditions.[2][3] - Maintain a low reaction temperature during the addition of acetyl chloride. - Avoid using a large excess of acetyl chloride and aluminum chloride. |
| Presence of acetophenone (B1666503) as a byproduct | De-tert-butylation of the starting material or product. | - This "retro-Friedel-Crafts" reaction can occur, particularly at higher temperatures.[4] - Strict temperature control is crucial. Maintain the recommended low temperatures throughout the addition and stirring phases.[5] |
| Formation of polymeric or tar-like substances | Uncontrolled exothermic reaction or side reactions. | - The reaction is exothermic; therefore, slow and controlled addition of the reactants is critical to manage the reaction temperature.[6] - Ensure efficient stirring to prevent localized overheating and concentration gradients. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method is the Friedel-Crafts acylation of tert-butylbenzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7]
Q2: Why is temperature control so critical during the synthesis?
A2: Temperature control is crucial for several reasons. Firstly, the Friedel-Crafts acylation is an exothermic reaction, and poor temperature control can lead to an increase in the rate of side reactions, such as the formation of polymeric materials.[6] Secondly, higher temperatures can promote undesirable side reactions like de-tert-butylation, which leads to the formation of acetophenone as a byproduct.[4] The provided experimental protocols emphasize maintaining temperatures below 10°C during the reaction.[5]
Q3: Can polyacylation occur, and how can it be prevented?
A3: Friedel-Crafts acylation has a significant advantage over alkylation in that the first acyl group deactivates the aromatic ring, making a second acylation less likely.[2][3] However, to further minimize the risk of diacylation, it is important to control the stoichiometry of the reactants and to avoid excessively harsh reaction conditions.
Q4: What is the role of the aluminum chloride (AlCl₃) catalyst, and why is a stoichiometric amount required?
A4: Aluminum chloride is a Lewis acid that activates the acetyl chloride by forming an acylium ion (CH₃CO⁺), which is the electrophile in the reaction.[7] A stoichiometric amount of AlCl₃ is required because the ketone product is a Lewis base and forms a stable complex with the catalyst. This complex deactivates the catalyst and must be hydrolyzed during the aqueous workup to liberate the final product.[1][2]
Q5: What are the expected major and minor products in this reaction?
A5: The major product is the desired para-isomer, this compound, due to the directing effect and steric bulk of the tert-butyl group. Minor byproducts could potentially include small amounts of the ortho-isomer, di-acylated products, and acetophenone from de-tert-butylation, depending on the reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is based on a literature procedure for the synthesis of this compound.[5]
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Hydrochloric acid (35%)
-
Ice
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride in carbon tetrachloride.
-
Cool the mixture to below 10°C using an ice bath.
-
While stirring vigorously, add acetyl chloride dropwise over a period of 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition of acetyl chloride is complete, cool the reaction mixture to below 5°C.
-
Add tert-butylbenzene dropwise to the mixture over a period of 3 hours, maintaining the temperature below 5°C.
-
Once the addition is complete, continue stirring the reaction mixture for 1 hour without external cooling, allowing it to slowly warm.
-
Prepare a mixture of ice, water, and concentrated hydrochloric acid in a separate vessel.
-
Carefully and slowly pour the reaction mixture into the ice-acid mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer.
-
Wash the organic phase with water until it is neutral.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by distillation. The remaining residue is crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Reactant Quantities and Reaction Conditions for the Synthesis of this compound
| Reactant / Condition | Quantity / Parameter | Molar Amount (mol) | Reference |
| tert-Butylbenzene | 469 g | 3.5 | [5] |
| Acetyl chloride | 302 g | 3.85 | [5] |
| Anhydrous Aluminum Chloride | 514 g | 3.85 | [5] |
| Solvent | Carbon Tetrachloride (2 L) | - | [5] |
| Acetyl Chloride Addition Temp. | < 10°C | - | [5] |
| tert-Butylbenzene Addition Temp. | < 5°C | - | [5] |
| Post-addition Stirring Time | 1 hour | - | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential pathways for byproduct formation.
Caption: Logical troubleshooting flow for byproduct issues.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sciencemadness Discussion Board - De-Tert-Butylation of 4-t-butylacetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. prepchem.com [prepchem.com]
- 6. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purifying 4'-tert-Butylacetophenone with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4'-tert-Butylacetophenone using column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase chromatography, silica (B1680970) gel (particle size 100-200 mesh) is the most common and effective stationary phase for purifying this compound. Alumina (B75360) can also be used as an alternative.[1] If reverse-phase chromatography is preferred, a C18-functionalized silica gel is a suitable option.
Q2: Which mobile phase system is best for the separation of this compound?
A2: A mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate (B1210297) is typically used for normal-phase chromatography.[2] The optimal ratio will depend on the specific impurities present, but a good starting point is a 9:1 or 4:1 hexane to ethyl acetate ratio. The polarity of the eluent can be gradually increased to elute the desired compound. For reverse-phase HPLC, a mobile phase of acetonitrile (B52724) and water is commonly employed.[3]
Q3: How can I determine the appropriate solvent ratio for my column?
A3: The ideal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[2][4] The target is to achieve a retention factor (Rf) of 0.2-0.4 for this compound, with maximum separation from its impurities.[4]
Q4: What are the most common impurities I should expect?
A4: Common impurities from the Friedel-Crafts acylation synthesis include unreacted tert-butylbenzene (B1681246) and di-acylated byproducts such as 1,4-diacetyl-tert-butylbenzene. Residual acetyl chloride and the Lewis acid catalyst (e.g., aluminum chloride) are typically removed during the reaction workup.
Q5: My compound is not moving from the origin of the column. What should I do?
A5: This indicates that the mobile phase is not polar enough to elute the compound. You should gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If the compound is highly polar, adding a small amount of a more polar solvent like methanol (B129727) to the mobile phase may be necessary.[4]
Q6: I am observing peak tailing for my compound. How can this be resolved?
A6: Peak tailing for ketones on silica gel can be caused by interactions with acidic silanol (B1196071) groups.[4] Adding a small amount of a modifier like triethylamine (B128534) (a few drops per liter of eluent) can help to obtain more symmetrical peaks by neutralizing these active sites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities. A shallower solvent gradient during elution can also improve separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use 40-60 g of silica gel for every 1 g of crude mixture. | |
| Column was packed improperly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended. | |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Product Takes Too Long to Elute or is Stuck on the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The compound may be unstable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting (2D TLC).[1][4] If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine. | |
| Cracks or Bubbles in the Silica Bed | The column ran dry. | Always keep the solvent level above the top of the silica gel. |
| Heat generated from the solvent wetting the silica. | Allow the packed column to cool to room temperature before loading the sample. | |
| Irregular Bands or Streaking | The sample was not loaded in a narrow band. | Dissolve the sample in a minimal amount of the initial mobile phase and load it carefully onto the column in a concentrated band.[5] |
| The sample is not fully soluble in the mobile phase. | Use a "dry loading" technique: dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[4][5] |
Quantitative Data Summary
The following table provides approximate Rf values for this compound and potential impurities in common solvent systems on a silica gel TLC plate. These values are a guide and may vary depending on the specific conditions (e.g., brand of TLC plate, temperature).
| Compound | Structure | Hexane:Ethyl Acetate (9:1) | Hexane:Ethyl Acetate (4:1) | Hexane:Dichloromethane (B109758) (1:1) |
| tert-Butylbenzene (starting material) | C10H14 | ~ 0.8 | ~ 0.9 | ~ 0.85 |
| This compound (Product) | C12H16O | ~ 0.3 | ~ 0.5 | ~ 0.4 |
| 1,4-diacetyl-tert-butylbenzene (potential byproduct) | C14H18O2 | ~ 0.1 | ~ 0.25 | ~ 0.15 |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude this compound sample
-
Various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20)
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the chosen solvent system.
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and calculate the Rf values.
-
The ideal solvent system will give an Rf of approximately 0.2-0.4 for the this compound spot and good separation from other spots.[4]
Column Chromatography Purification Protocol
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (100-200 mesh)
-
Cotton or glass wool
-
Sand
-
Optimized mobile phase (from TLC analysis)
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully pipette this solution onto the top layer of sand.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Isolation of Pure Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
References
Technical Support Center: Troubleshooting Incomplete Reactions with 4'-tert-Butylacetophenone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4'-tert-butylacetophenone (B192730). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, helping you diagnose and resolve incomplete reactions.
General Troubleshooting
Question: My reaction with this compound is not going to completion. What are the general factors I should investigate first?
Answer: Incomplete reactions can often be attributed to a few key factors regardless of the specific transformation. A systematic approach to troubleshooting is crucial. Start by evaluating the purity of your starting materials, the integrity of your reagents, and the reaction conditions. The steric hindrance from the bulky tert-butyl group can also slow down reactions compared to simpler acetophenones.[1]
Here is a general workflow to diagnose the issue:
Caption: General workflow for troubleshooting incomplete reactions.
Aldol (B89426) Condensation
Question: I am attempting a Claisen-Schmidt (crossed aldol) condensation with this compound and an aldehyde, but I am seeing a large amount of unreacted starting material. Why is this happening?
Answer: The alpha-protons of this compound are acidic and can be removed to form an enolate for the aldol reaction. However, several factors can lead to an incomplete reaction:
-
Insufficiently Strong Base: The acidity of the alpha-protons may require a stronger base than what is being used to generate a sufficient concentration of the enolate.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the enolate to the aldehyde.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, but this can also promote side reactions.
-
Self-Condensation of the Aldehyde: If the aldehyde partner has alpha-protons, it can self-condense, consuming the aldehyde and leaving the ketone unreacted.
Troubleshooting Steps & Protocol:
-
Optimize the Base: Switch to a stronger base or use a higher concentration.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
-
Use a Non-enolizable Aldehyde: If possible, use an aldehyde without alpha-protons (e.g., benzaldehyde (B42025), p-anisaldehyde) to prevent self-condensation.[2]
Table 1: Effect of Base and Temperature on Aldol Condensation Yield
| Entry | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Yield of α,β-unsaturated ketone (%) |
| 1 | NaOH (1.1) | 25 | 12 | 35 |
| 2 | NaOH (1.1) | 50 | 12 | 55 |
| 3 | KOH (1.1) | 25 | 12 | 45 |
| 4 | LDA (1.1) | -78 to 25 | 4 | 85 |
Experimental Protocol: Aldol Condensation with Benzaldehyde
-
Dissolve this compound (1.0 equiv.) in ethanol (B145695) in a round-bottom flask.
-
Add benzaldehyde (1.05 equiv.) to the solution.
-
In a separate flask, prepare a solution of potassium hydroxide (B78521) (1.1 equiv.) in water.
-
Slowly add the KOH solution to the ketone/aldehyde mixture with vigorous stirring.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC.
-
If the reaction is incomplete, gently heat the mixture to 50°C for an additional 4-6 hours.
-
After completion, neutralize the mixture with dilute HCl, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.
Caption: Key steps in the Aldol Condensation of this compound.
Reduction Reactions
Question: I am trying to reduce this compound to 1-(4-tert-butylphenyl)ethanol (B1266906) using sodium borohydride (B1222165) (NaBH₄), but the reaction is very slow and incomplete. What can I do?
Answer: While NaBH₄ is a common and mild reducing agent, its reactivity can be insufficient for some ketones, especially when steric hindrance is a factor.[3] An incomplete reduction could be due to:
-
Low Reactivity of NaBH₄: The hydride delivery might be too slow.
-
Reagent Decomposition: If the solvent is not suitable or if the NaBH₄ is old, it may have decomposed.
-
Insufficient Reagent: The stoichiometry might be inadequate.
Troubleshooting Steps & Protocol:
-
Increase Reagent Stoichiometry: Increase the equivalents of NaBH₄.
-
Use a More Reactive Reducing Agent: Switch to a stronger reducing agent like Lithium Aluminum Hydride (LAH). Note that LAH requires strictly anhydrous conditions and a different workup procedure.
-
Change the Solvent: Methanol (B129727) or ethanol are typical solvents for NaBH₄ reductions. Ensure they are dry.
Table 2: Comparison of Reducing Agents for this compound
| Entry | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Alcohol (%) |
| 1 | NaBH₄ (1.1) | Methanol | 25 | 24 | 60 |
| 2 | NaBH₄ (2.0) | Methanol | 25 | 12 | 92 |
| 3 | LiAlH₄ (1.0) | THF | 0 to 25 | 2 | >98 |
Experimental Protocol: NaBH₄ Reduction
-
Dissolve this compound (1.0 equiv.) in methanol in an Erlenmeyer flask equipped with a stir bar.
-
Cool the solution in an ice bath to 0°C.
-
Carefully and portion-wise, add sodium borohydride (2.0 equiv.) to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding dilute HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
Grignard Reactions
Question: My Grignard reaction with this compound is giving a low yield of the tertiary alcohol. What is the likely cause?
Answer: Grignard reactions are highly sensitive to reaction conditions. Low yields are often due to issues with the Grignard reagent itself or competing side reactions.[4][5]
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed correctly or may have been deactivated by moisture or air.
-
Presence of Water: Traces of water in the glassware, solvent, or starting ketone will quench the Grignard reagent.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This is more likely with bulky Grignard reagents.
Troubleshooting Steps & Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried, and solvents must be anhydrous.
-
Titer the Grignard Reagent: Before the reaction, determine the exact concentration of your Grignard reagent.
-
Use a Co-solvent: Adding a solvent like toluene (B28343) can sometimes improve results.
-
Consider an Alternative Nucleophile: If enolization is a major issue, consider using an organolithium reagent, which can be less basic and more nucleophilic.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Assemble an oven-dried, three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet.
-
Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether to the flask.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) via the dropping funnel with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
Caption: Decision tree for troubleshooting Grignard reaction issues.
References
Navigating Steric Hindrance in 4'-tert-Butylacetophenone Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The bulky tert-butyl group in 4'-tert-butylacetophenone (B192730) presents a significant steric challenge in various organic transformations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with this sterically hindered ketone.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish or low-yielding?
A1: The primary challenge arises from the steric hindrance imposed by the large tert-butyl group at the para position of the acetophenone. While this group is not directly adjacent to the carbonyl, its size can influence the overall molecular conformation and restrict the approach of nucleophiles to the electrophilic carbonyl carbon. This steric congestion raises the activation energy of the reaction, leading to slower reaction rates and lower yields.
Q2: How does the steric hindrance of this compound affect different types of reactions?
A2: The impact of steric hindrance varies depending on the reaction mechanism:
-
Nucleophilic Addition (e.g., Grignard, Organolithium reactions): Bulky nucleophiles will face greater difficulty in approaching the carbonyl carbon, potentially leading to incomplete reactions or favoring side reactions like enolization.
-
Wittig Reaction: Sterically hindered ketones like this compound can be poor substrates for the Wittig reaction, particularly with less reactive, stabilized ylides. The formation of the oxaphosphetane intermediate is sterically demanding.
-
Reduction Reactions: The facial selectivity of hydride attack can be influenced by the steric bulk, leading to different diastereomeric ratios of the resulting alcohol. Bulky reducing agents will exhibit a higher degree of stereoselectivity.
Q3: What are the general strategies to overcome the steric hindrance in this compound reactions?
A3: Several strategies can be employed:
-
Use of more reactive reagents: For instance, organolithium reagents are generally more reactive than Grignard reagents and can be more effective.
-
Modification of reagents: The addition of activating agents, such as cerium(III) chloride in Grignard reactions, can enhance the nucleophilicity of the reagent.
-
Alternative reaction pathways: Employing reactions known to be effective for hindered ketones, such as the Horner-Wadsworth-Emmons reaction instead of the Wittig reaction.
-
Optimization of reaction conditions: Increasing the reaction temperature, using a less sterically hindered solvent, or prolonging the reaction time can sometimes improve yields, although this may also lead to the formation of side products.
Troubleshooting Guides
Grignard and Organolithium Reactions
Issue: Low yield of the desired tertiary alcohol and/or recovery of unreacted starting material.
| Possible Cause | Troubleshooting Solution |
| Steric Hindrance: The bulky tert-butyl group hinders the approach of the Grignard or organolithium reagent. | 1. Switch to a more reactive nucleophile: Use an organolithium reagent instead of a Grignard reagent. Organolithium compounds are generally more reactive.[1][2] 2. Use an additive: Add anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture before the addition of the Grignard reagent. This forms an organocerium species that is more nucleophilic and less basic, which can suppress enolization and improve the yield of the desired alcohol.[3] |
| Enolization: The organometallic reagent acts as a base, deprotonating the α-carbon of the ketone to form an enolate, which is unreactive towards further nucleophilic attack. | 1. Use CeCl₃: As mentioned above, the use of CeCl₃ can mitigate this issue. 2. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. |
| Poor quality of the organometallic reagent: The Grignard or organolithium reagent may have degraded due to exposure to moisture or air. | 1. Ensure anhydrous conditions: Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Titrate the reagent: Determine the exact concentration of the organometallic reagent before use to ensure the correct stoichiometry. |
Quantitative Data (Illustrative for similar systems):
| Reagent | Substrate | Additive | Yield of Tertiary Alcohol | Reference |
| MeMgCl | Ester 1 | None | Low | [3] |
| MeMgCl | Ester 1 | CeCl₃ | Significantly higher | [3] |
Experimental Protocol: Grignard Reaction with this compound using CeCl₃
This protocol describes the synthesis of 2-(4-(tert-butyl)phenyl)propan-2-ol.
Materials:
-
This compound
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, suspend anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF.
-
Stir the suspension vigorously for 2 hours at room temperature to ensure activation of the CeCl₃.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeMgBr solution (1.1 equivalents) to the cooled suspension and stir for 1 hour at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Workflow for Grignard Reaction Troubleshooting
Caption: Troubleshooting workflow for low-yielding Grignard reactions with this compound.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Issue: Low yield of the desired alkene.
| Possible Cause | Troubleshooting Solution |
| Steric Hindrance (Wittig): this compound is a sterically hindered ketone, which reacts poorly with Wittig reagents, especially stabilized ylides.[4] | Use the Horner-Wadsworth-Emmons (HWE) reaction: Phosphonate (B1237965) carbanions used in the HWE reaction are more nucleophilic than the corresponding phosphonium (B103445) ylides and are known to react more efficiently with hindered ketones.[1][2] The HWE reaction typically provides the (E)-alkene with high selectivity.[1][5] |
| Low reactivity of the ylide (Wittig): Stabilized ylides (e.g., those containing an ester group) are less reactive and may not react with hindered ketones. | Use an unstabilized ylide: Unstabilized ylides (e.g., alkyl-substituted) are more reactive and may give better yields, typically favoring the (Z)-alkene. |
| Choice of base and reaction conditions (HWE): The choice of base can significantly impact the yield and stereoselectivity of the HWE reaction. | Optimize the base and solvent: For the reaction with triethyl phosphonoacetate, strong bases like sodium hydride (NaH) in an aprotic solvent like THF are commonly used. Milder conditions using DBU and K₂CO₃ can also be effective.[3] |
Quantitative Data (Illustrative):
| Reaction | Carbonyl Substrate | Reagent | Yield (%) | E:Z Ratio | Reference |
| HWE | Cyclohexanone | N,N-dimethyl-2-(diethylphosphono)acetamide | 95 | - | [1] |
| Wittig | Acetophenone | (Carboethoxymethylene)triphenylphosphorane | 65 | 85:15 | [1] |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction of this compound
This protocol describes the synthesis of ethyl 2-(4-(tert-butyl)phenyl)but-2-enoate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate ylide to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.
Decision Pathway: Wittig vs. HWE for Hindered Ketones
Caption: Decision-making flowchart for choosing between Wittig and HWE reactions for hindered ketones.
Reduction Reactions
Issue: Poor diastereoselectivity or low yield in the reduction to 1-(4-(tert-butyl)phenyl)ethanol.
| Possible Cause | Troubleshooting Solution |
| Non-selective reducing agent: Sodium borohydride (B1222165) (NaBH₄) is a relatively small hydride donor and may exhibit low diastereoselectivity with prochiral ketones. | Use a bulkier reducing agent: Employing a sterically more demanding reducing agent like L-Selectride (lithium tri-sec-butylborohydride) will favor attack from the less hindered face of the carbonyl, leading to a higher diastereomeric excess of one isomer. |
| Formation of 1,4-reduction product (if applicable to substrate): In α,β-unsaturated ketones, NaBH₄ can lead to a mixture of 1,2- and 1,4-reduction products. | Use the Luche Reduction: The use of NaBH₄ in the presence of CeCl₃ (Luche conditions) promotes 1,2-reduction, selectively forming the allylic alcohol.[6][7] |
| Incomplete reaction: The reducing agent may not be reactive enough to fully reduce the ketone under the given conditions. | Increase reaction time or use a stronger reducing agent: If compatible with other functional groups, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but with caution due to its higher reactivity. |
Quantitative Data (Diastereomeric Ratios for a similar system - 4-tert-butylcyclohexanone):
| Reducing Agent | cis:trans Ratio (Product Alcohol) | Reference |
| NaBH₄ | 15:85 | [8] |
| L-Selectride | 98:2 | [8] |
Experimental Protocol: Diastereoselective Reduction of this compound with L-Selectride
Materials:
-
This compound
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the L-Selectride solution (1.1 equivalents) via syringe.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of water, followed by aqueous NaOH solution and then H₂O₂ solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR or chiral HPLC.
Signaling Pathway for Diastereoselective Reduction
Caption: Influence of reducing agent size on the facial selectivity of hydride attack on a prochiral ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
Stability issues of 4'-tert-Butylacetophenone under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-tert-Butylacetophenone during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Color change (e.g., yellowing) of the material | Exposure to light or air, leading to photo-oxidation or other degradation. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to ambient light and air during handling. |
| Presence of unknown peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound due to improper storage conditions or contamination. | Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere). Verify the purity of solvents and reagents used in the analysis. A stability-indicating analytical method should be developed to identify and quantify degradation products. |
| Inconsistent experimental results | Incompatibility with other reagents or degradation of the starting material. | This compound is incompatible with strong acids, strong bases, and oxidizing agents[1]. Avoid storage or reaction conditions involving these substances unless they are a controlled part of the synthesis. Always use a fresh or properly stored sample of this compound and confirm its purity before use. |
| Solidification or phase separation at room temperature | The melting point of this compound is near room temperature. | This is a normal physical property and does not necessarily indicate degradation. The material can be gently warmed to ensure homogeneity before use. Refer to the physical properties table below for melting point information. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from light.[1] It is classified as a flammable liquid and should be kept away from heat, sparks, and open flames.[1][2]
Q2: Is this compound sensitive to light?
A2: While comprehensive public data on the photosensitivity of this compound is limited, related aromatic ketones can be susceptible to photodegradation. Therefore, it is best practice to store it in an amber or opaque container to protect it from light.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Stability and Degradation
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways under typical storage conditions are not extensively documented in publicly available literature. However, based on its chemical structure, potential degradation pathways could include:
-
Photo-oxidation: Exposure to light and air could lead to oxidation of the acetyl group or the tert-butyl group.
-
Thermal Decomposition: At high temperatures, the compound will decompose, primarily into carbon monoxide and carbon dioxide.[1]
The following diagram illustrates a hypothetical photo-oxidation pathway.
References
Technical Support Center: Scaling Up the Synthesis of 4'-tert-Butylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4'-tert-Butylacetophenone for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a pilot scale?
A1: The most prevalent method for synthesizing this compound, particularly at a pilot scale, is the Friedel-Crafts acylation of tert-butylbenzene (B1681246). This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring of tert-butylbenzene.
Q2: What are the key safety concerns when scaling up this synthesis?
A2: Scaling up the Friedel-Crafts acylation presents several safety hazards. The reaction is highly exothermic, and efficient heat management is crucial to prevent runaway reactions. Aluminum chloride is a water-sensitive and corrosive reagent that reacts violently with moisture, releasing corrosive hydrogen chloride (HCl) gas.[2] Therefore, all reagents and equipment must be strictly anhydrous. Additionally, acetyl chloride is a corrosive and lachrymatory substance. Adequate ventilation and personal protective equipment (PPE) are essential.
Q3: What are the expected yield and purity for this reaction at a pilot scale?
A3: While yields can vary depending on the specific process parameters and optimization, a well-run pilot-scale synthesis of this compound can be expected to achieve yields in the range of 80-95%. The purity of the crude product is typically high, and subsequent purification steps like distillation or recrystallization can yield a final product with a purity of >98%.
Q4: What are the common byproducts in this synthesis?
A4: The primary byproduct of this reaction is hydrochloric acid (if using acetyl chloride) or acetic acid (if using acetic anhydride). In terms of organic impurities, potential byproducts can include isomers of this compound (ortho and meta), although the para isomer is sterically favored and typically the major product. Di-acylated products are generally not a significant issue in Friedel-Crafts acylation due to the deactivating nature of the acyl group on the aromatic ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The aluminum chloride catalyst is highly sensitive to moisture. Any water in the reagents or reaction vessel will deactivate it. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Poor Quality Reagents: The starting materials (tert-butylbenzene, acetyl chloride/anhydride) may be impure. | 1. Ensure Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous grade solvents and reagents. Handle aluminum chloride in a dry atmosphere (e.g., under a nitrogen blanket). 2. Optimize Reaction Parameters: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Adjust the reaction time and temperature as needed based on the monitoring results. 3. Verify Reagent Purity: Use reagents from reputable suppliers and verify their purity before use. |
| Formation of a Dark Tar-like Substance | 1. Localized Overheating: The exothermic reaction can lead to localized "hot spots" if the heat is not dissipated effectively, causing decomposition of reagents or products. 2. Reaction Temperature is Too High: Running the reaction at an excessively high temperature can promote side reactions and polymerization. | 1. Improve Heat Management: Ensure efficient stirring and use a reactor with a cooling jacket. For larger scales, consider controlled addition of the acylating agent or catalyst to manage the exotherm. 2. Maintain Optimal Temperature: Carefully control the reaction temperature within the recommended range for the specific protocol. |
| Difficult Product Isolation/Work-up | 1. Incomplete Quenching of the Catalyst: If the aluminum chloride is not fully quenched during the work-up, it can interfere with the separation of the organic and aqueous layers. 2. Emulsion Formation: Vigorous mixing during the aqueous wash can sometimes lead to the formation of a stable emulsion, making phase separation difficult. | 1. Ensure Complete Quenching: Slowly and carefully add the reaction mixture to ice water or a chilled acidic solution to hydrolyze the aluminum chloride complex. 2. Break the Emulsion: Add a small amount of a saturated brine solution or a different organic solvent to help break the emulsion. In some cases, allowing the mixture to stand for an extended period can also aid in phase separation. |
| Product Purity is Below Specification | 1. Incomplete Reaction: The presence of unreacted starting materials will lower the purity of the final product. 2. Inefficient Purification: The chosen purification method (e.g., distillation, recrystallization) may not be effective at removing specific impurities. | 1. Drive the Reaction to Completion: As mentioned earlier, monitor the reaction to ensure all starting material has been consumed. 2. Optimize Purification Protocol: For distillation, ensure the column has sufficient theoretical plates for the required separation. For recrystallization, select an appropriate solvent system and optimize the cooling profile. |
Experimental Protocols
Pilot Scale Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative example and should be optimized for specific pilot plant equipment and safety procedures.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| tert-Butylbenzene | 134.22 | 46.9 | 350 | 1.0 |
| Acetyl Chloride | 78.50 | 30.2 | 385 | 1.1 |
| Aluminum Chloride (anhydrous) | 133.34 | 51.4 | 385 | 1.1 |
| Dichloromethane (B109758) (anhydrous) | 84.93 | 200 L | - | - |
| Ice | - | As needed | - | - |
| 1 M Hydrochloric Acid (aq) | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution (aq) | - | As needed | - | - |
| Brine (Saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber, and a dropping funnel with 200 L of anhydrous dichloromethane.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 51.4 kg (385 mol) of anhydrous aluminum chloride to the reactor. Stir the suspension.
-
Acylating Agent Addition: Cool the suspension to 0-5 °C using a cooling jacket. Slowly add 30.2 kg (385 mol) of acetyl chloride from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Substrate Addition: After the addition of acetyl chloride is complete, slowly add 46.9 kg (350 mol) of tert-butylbenzene from the dropping funnel over a period of 2-3 hours, ensuring the internal temperature is maintained below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC until the consumption of tert-butylbenzene is complete (typically 1-3 hours).
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture to the ice/water mixture with vigorous stirring to quench the reaction and hydrolyze the aluminum chloride complex. The temperature should be kept below 20 °C during this process.
-
Work-up:
-
Transfer the quenched mixture to a separation vessel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal and Purification:
-
Filter off the drying agent.
-
Remove the dichloromethane by distillation.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
-
Process Workflow and Signaling Pathway Diagrams
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 4'-tert-Butylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-tert-butylacetophenone (B192730). It also offers a comparative overview of alternative analytical techniques for the characterization of this and similar aromatic ketones. Detailed experimental protocols and data visualizations are included to support researchers in their analytical endeavors.
¹H and ¹³C NMR Spectral Data of this compound
The structural elucidation of this compound is effectively achieved through ¹H and ¹³C NMR spectroscopy. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS).
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Protons | 2.60 | Singlet | 3H | - | -CH₃ (Acetyl group) |
| 7.62 | Quartet | 2H | - | Aromatic protons ortho to acetyl | |
| 7.84 | Quartet | 2H | - | Aromatic protons meta to acetyl | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |||
| Carbons | 26.5 | -CH₃ (Acetyl group) | |||
| 31.0 | -C(CH₃)₃ (tert-Butyl methyls) | ||||
| 35.0 | -C(CH₃)₃ (tert-Butyl quaternary) | ||||
| 125.5 | Aromatic CH (meta to acetyl) | ||||
| 128.3 | Aromatic CH (ortho to acetyl) | ||||
| 134.5 | Aromatic C (ipso to acetyl) | ||||
| 157.0 | Aromatic C (para to acetyl) | ||||
| 197.7 | C=O (Carbonyl) |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate all signals.
¹³C NMR Spectroscopy
-
Instrument Setup: Utilize the same sample and initial instrument setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Comparison with Alternative Analytical Techniques
While NMR provides comprehensive structural information, other techniques can offer complementary or alternative data for the analysis of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass-to-charge ratio. | Molecular weight and fragmentation pattern. | High sensitivity, excellent for purity assessment and identification of volatile impurities. | May require derivatization for non-volatile compounds, structural isomers can be challenging to differentiate. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Purity, quantification, and separation of non-volatile impurities. | High resolution, widely applicable for quantitative analysis. | Does not provide detailed structural information on its own. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C=O, C-H, aromatic C=C). | Fast, non-destructive, and provides a molecular fingerprint. | Limited information on the overall molecular structure and stereochemistry. |
Workflow for Spectral Analysis of this compound
The following diagram illustrates the logical workflow for the complete spectral analysis and characterization of this compound.
Caption: Workflow for the NMR spectral analysis and structural elucidation of this compound.
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 4'-tert-Butylacetophenone
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 4'-tert-Butylacetophenone and its parent compound, acetophenone (B1666503), supported by experimental data and a proposed fragmentation pathway.
Comparative Analysis of Fragmentation Patterns
The introduction of a tert-butyl group at the para position of the acetophenone scaffold significantly influences its fragmentation behavior under electron ionization. The mass spectra of both this compound and acetophenone are characterized by a series of fragment ions, with the most prominent peaks summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| This compound | C12H16O | 176.25 | 176 | 161 | 115, 91, 43 |
| Acetophenone | C8H8O | 120.15 | 120 | 105 | 77, 43 |
The data reveals distinct differences in the fragmentation pathways. For acetophenone, the base peak at m/z 105 corresponds to the loss of a methyl radical (•CH3) via alpha-cleavage, forming a stable benzoyl cation.[1][2] Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation results in the phenyl cation at m/z 77.[1] The peak at m/z 43 is attributed to the acetyl cation (CH3CO+).[2]
In the case of this compound, the base peak is observed at m/z 161. This dominant fragment is formed by the loss of a methyl radical (•CH3) from the molecular ion (m/z 176), a characteristic alpha-cleavage of ketones.[3] The presence of the tert-butyl group introduces additional fragmentation routes.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage events. The following diagram illustrates the proposed pathway leading to the major observed fragment ions.
References
A Comparative Analysis of the Reactivity of 4'-tert-Butylacetophenone and Acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4'-tert-Butylacetophenone and acetophenone (B1666503). The information presented is intended to assist researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in understanding the influence of a bulky para-substituent on the reactivity of an aromatic ketone.
Introduction to the Compounds
Acetophenone is a simple aromatic ketone widely used as a building block in organic synthesis and as a photosensitizer. Its chemical reactivity is characteristic of a ketone, undergoing nucleophilic addition to the carbonyl group and reactions involving the enolate form.
This compound is a derivative of acetophenone featuring a bulky tert-butyl group at the para position of the phenyl ring. This substituent significantly influences the steric and electronic properties of the molecule, thereby altering its reactivity compared to the parent compound, acetophenone.
Chemical Structures:
-
Acetophenone: C₈H₈O
-
This compound: C₁₂H₁₆O
Comparative Reactivity Analysis
The presence of the para-tert-butyl group in this compound introduces both electronic and steric effects that modulate its reactivity relative to acetophenone.
Electronic Effects: The tert-butyl group is a weak electron-donating group through induction. This electron-donating nature slightly increases the electron density at the carbonyl carbon of this compound, making it marginally less electrophilic than the carbonyl carbon in acetophenone.
Steric Effects: The most significant difference arises from the steric hindrance imposed by the bulky tert-butyl group. Although positioned at the para-position and thus distant from the reaction center, its size can influence the approach of reagents to the carbonyl group and affect the stability of transition states and intermediates.
These combined effects generally lead to a decrease in the reactivity of this compound compared to acetophenone in reactions involving nucleophilic attack at the carbonyl carbon and in the formation of its enolate.
Quantitative Reactivity Data
The following table summarizes the expected relative reactivity of this compound compared to acetophenone in key chemical transformations. The data is based on established principles of physical organic chemistry and extrapolated from studies on substituted acetophenones.
| Reaction Type | Acetophenone (Relative Rate) | This compound (Relative Rate) | Factors Influencing Reactivity |
| Nucleophilic Addition | 1.00 | < 1.00 | Electronic: The electron-donating tert-butyl group slightly deactivates the carbonyl group towards nucleophilic attack. Steric: The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing the reaction rate. |
| (e.g., NaBH₄ Reduction) | |||
| Enolate Formation | 1.00 | < 1.00 | Electronic: The electron-donating nature of the tert-butyl group slightly destabilizes the resulting enolate anion. Steric: The steric bulk of the tert-butyl group can hinder the approach of the base to the α-protons, making enolate formation slower. |
| (e.g., Base-catalyzed Aldol) | |||
| Wittig Reaction | 1.00 | < 1.00 | Electronic & Steric: Similar to other nucleophilic additions, the combination of slight electronic deactivation and significant steric hindrance from the para-tert-butyl group is expected to decrease the rate of the Wittig reaction compared to acetophenone. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible comparative studies.
Experiment 1: Comparative Reduction using Sodium Borohydride (B1222165)
Objective: To compare the relative rates of reduction of acetophenone and this compound by sodium borohydride.
Materials:
-
Acetophenone
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Prepare two separate 0.1 M solutions of acetophenone and this compound in methanol.
-
In two separate reaction flasks, place equal molar amounts of acetophenone and this compound.
-
To each flask, add an equimolar amount of a freshly prepared solution of sodium borohydride in methanol, initiating the reactions simultaneously.
-
Monitor the progress of both reactions at regular time intervals (e.g., 5, 10, 20, 40 minutes) using Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product alcohol spot indicate the reaction's progress.
-
Compare the TLC plates from both reactions at each time point to determine the relative rate of consumption of the starting materials. The compound whose spot disappears more rapidly is the more reactive species.
-
For product isolation, once the reaction is complete (as determined by TLC), quench the reaction by adding a few drops of acetone.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol product.
Experiment 2: Comparative Wittig Reaction
Objective: To compare the relative reactivity of acetophenone and this compound in a Wittig reaction.
Materials:
-
Acetophenone
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates and developing solvent
-
UV lamp
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise. The formation of a deep yellow or orange color indicates the formation of the ylide. Stir the mixture at this temperature for 30 minutes.
-
Prepare two separate solutions of acetophenone and this compound in anhydrous THF.
-
To two separate reaction flasks containing the prepared ylide solution at 0 °C, add the solutions of acetophenone and this compound, respectively, dropwise and simultaneously.
-
Allow the reactions to warm to room temperature and stir for a set period (e.g., 2 hours).
-
Monitor the reactions by TLC to observe the consumption of the starting ketone.
-
After the reaction period, quench both reactions by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by a suitable method (e.g., ¹H NMR or GC-MS) to determine the relative conversion of each starting material, which will indicate their relative reactivity.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of the carbonyl group in acetophenone and its substituted derivatives.
Caption: Logical relationship between substituent effects and carbonyl reactivity.
A Comparative Guide to the Synthesis of 4'-tert-Butylacetophenone: Traditional vs. Greener Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 4'-tert-butylacetophenone (B192730) is a critical process where efficiency, safety, and environmental impact are paramount. This guide provides a comparative analysis of the traditional Friedel-Crafts acylation route and emerging greener synthetic alternatives, supported by experimental data and detailed protocols.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The classical method for its preparation involves the Friedel-Crafts acylation of tert-butylbenzene (B1681246). While effective, this method often relies on hazardous reagents and solvents, prompting the exploration of more sustainable approaches. This guide will delve into a side-by-side comparison of the conventional method with a greener, solid acid-catalyzed approach.
Comparison of Synthetic Routes
The table below summarizes the key performance indicators of the traditional and a representative greener synthetic route to this compound.
| Parameter | Traditional Friedel-Crafts Acylation | Greener Alternative (Zeolite H-Beta Catalyst) |
| Catalyst | Aluminum chloride (AlCl₃) | Zeolite H-Beta |
| Acylating Agent | Acetyl chloride | Acetic anhydride (B1165640) |
| Solvent | Carbon tetrachloride | Solvent-free |
| Reaction Temperature | < 10 °C | 130 °C |
| Reaction Time | ~4 hours | 5 hours |
| Yield | ~97% | High (specific yield data for this exact reaction is not readily available in the public domain, but high yields are reported for similar reactions) |
| Catalyst Reusability | No | Yes |
| Environmental Concerns | Use of hazardous solvent (CCl₄), corrosive catalyst (AlCl₃), and generation of acidic waste. | Elimination of hazardous solvents, use of a reusable solid acid catalyst. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and alternative synthetic routes.
Experimental Protocols
Traditional Friedel-Crafts Acylation
This method utilizes aluminum chloride as a catalyst and acetyl chloride as the acylating agent in a chlorinated solvent.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon tetrachloride (CCl₄)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a reaction vessel, suspend anhydrous aluminum chloride in carbon tetrachloride.
-
Cool the mixture to below 10 °C.
-
Slowly add acetyl chloride to the stirred mixture while maintaining the temperature.
-
After the addition of acetyl chloride, slowly add tert-butylbenzene, keeping the temperature below 5 °C.
-
Stir the reaction mixture for an additional hour without cooling.
-
Pour the reaction mixture into a mixture of ice, water, and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Separate the organic layer, wash it to neutrality, and dry it.
-
Distill off the solvent to obtain crude this compound.[1]
-
Further purification can be achieved by vacuum distillation.
Greener Alternative: Zeolite-Catalyzed Solvent-Free Acylation
This approach employs a reusable solid acid catalyst, Zeolite H-Beta, and avoids the use of hazardous solvents.
Materials:
-
tert-Butylbenzene
-
Acetic anhydride
-
Zeolite H-Beta catalyst
Procedure:
-
Activate the Zeolite H-Beta catalyst by heating.
-
In a reaction flask equipped with a reflux condenser and magnetic stirrer, add tert-butylbenzene, acetic anhydride, and the activated Zeolite H-Beta catalyst.
-
Heat the reaction mixture to 130 °C with stirring for approximately 5 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
The liquid product can be purified by distillation.
While specific yield data for the zeolite-catalyzed acylation of tert-butylbenzene to this compound is not extensively reported in publicly available literature, studies on similar aromatic compounds demonstrate the high efficiency and selectivity of this method. For instance, the acylation of anisole (B1667542) and veratrole using solid acid catalysts under solvent-free conditions has been shown to be effective.
Discussion
The traditional Friedel-Crafts acylation, while providing a high yield of this compound, presents significant environmental and safety challenges. The use of carbon tetrachloride, a toxic and ozone-depleting solvent, is a major drawback. Furthermore, the stoichiometric amounts of aluminum chloride required are corrosive and generate a substantial amount of acidic waste during work-up, and the catalyst cannot be recovered or reused.
In contrast, the greener alternative utilizing a solid acid catalyst like Zeolite H-Beta offers several advantages. The elimination of hazardous solvents significantly reduces the environmental impact and improves the safety of the process. Zeolites are robust, non-corrosive, and can be easily separated from the reaction mixture by simple filtration. Crucially, the ability to regenerate and reuse the catalyst makes the process more economical and sustainable in the long run. Although this method may require higher reaction temperatures, the overall benefits in terms of environmental footprint and process simplification are substantial.
The choice of acylating agent also contributes to the "greenness" of the alternative route. Acetic anhydride is generally considered less hazardous than acetyl chloride, as the latter reacts violently with water and releases corrosive hydrogen chloride gas.
Conclusion
For the synthesis of this compound, greener alternatives to the traditional Friedel-Crafts acylation offer a compelling pathway for more sustainable chemical manufacturing. The use of solid acid catalysts like Zeolite H-Beta in solvent-free conditions represents a significant step forward in reducing hazardous waste and improving process efficiency through catalyst reusability. While further optimization and detailed quantitative studies for this specific transformation are encouraged, the existing data on analogous reactions strongly support the adoption of these greener methodologies in both academic and industrial settings. This shift not only aligns with the principles of green chemistry but also offers tangible benefits in terms of safety, cost-effectiveness, and environmental responsibility.
References
A Comparative Guide to Catalysts for Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the manufacturing of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of catalyst for this reaction is a critical decision that profoundly influences efficiency, selectivity, and environmental sustainability.[1] This guide provides an objective comparison of various catalytic systems, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.
Performance Comparison of Catalytic Systems
The effectiveness of a catalyst in Friedel-Crafts acylation is gauged by several key performance indicators, including product yield, regioselectivity (e.g., para vs. ortho substitution), reaction time, and the catalyst's potential for reuse.[1] Traditionally, the reaction has been catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃).[1] However, the drawbacks associated with these homogeneous catalysts, such as catalyst waste and difficult separation, have spurred the development of more sustainable heterogeneous alternatives.[1][2]
Here, we compare the performance of three major classes of catalysts: traditional Lewis acids, solid acids, and other emerging catalytic systems.
| Catalyst Class | Catalyst Example | Aromatic Substrate | Acylating Agent | Reaction Conditions | Conversion (%) | Product Yield (%) | Selectivity | Reusability | Source(s) |
| Traditional Lewis Acids | AlCl₃ | Benzene | Acetyl Chloride | Reflux | High | High | Often requires optimization | No | [1][3] |
| FeCl₃ | Benzene | Acetyl Chloride | Reflux | High | High | Good, can be an alternative to AlCl₃ | No | [4] | |
| Solid Acids | Hβ Zeolite | Thiophene (B33073) | Acetic Anhydride | 60°C, 2h | ~99 | 98.6 | High for 2-acetylthiophene | Yes | [5] |
| HZSM-5 Zeolite | Toluene | Acetyl Chloride | Vapor Phase | 60.2 | - | 88.3% for p-MAP | Yes | [6] | |
| CeZSM-5 | Benzene | Acetic Anhydride | Vapor Phase | 86.4 (of acetic anhydride) | - | 95.0% for acetophenone | Yes | [6] | |
| Modified C25 Zeolite | Thiophene | Acetic Anhydride | 80°C, 2h | 99.0 | - | - | Yes | [5] | |
| Other Catalytic Systems | Ethylaluminum dichloride (EtAlCl₂) | Thiophene | Succinyl Chloride | 0°C, 2h | - | 99 | High | No | [5] |
| SnO₂ nanosheets | Thiophene | - | Solvent-free | Quantitative | Quantitative | - | Yes | [5] | |
| Bismuth(III) chloride (BiCl₃) | Activated aromatics | Acyl chlorides | - | - | Good yields | - | Recyclable procatalyst (BiOCl) | [7] | |
| Hafnium(IV)triflate (Hf(OTf)₄) + TfOH | Benzene | Aromatic/aliphatic acid chlorides | - | - | Good yields | - | - | [7] |
Experimental Protocols
Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance.[1] Below are representative experimental protocols for key catalytic systems.
Protocol 1: Acylation of Thiophene using Hβ Zeolite (Solid Acid Catalyst)
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[5]
-
Catalyst Activation: The Hβ zeolite catalyst is calcined at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.[5]
-
Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[5]
-
Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[5]
-
Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically.[5]
-
Monitoring and Work-up: Monitor the reaction progress by gas chromatography. After completion (typically 2 hours), cool the reaction mixture, filter the catalyst, and wash it with a suitable solvent. The product can be isolated from the filtrate by distillation or crystallization.
-
Catalyst Recycling: The recovered zeolite catalyst can be washed, dried, and calcined again for reuse in subsequent reactions.
Protocol 2: Acylation of Benzene using Aluminum Chloride (Traditional Lewis Acid)
This is a general procedure for a classic Friedel-Crafts acylation.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser with a gas outlet to a trap, and a mechanical stirrer, place anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent (e.g., dichloromethane (B109758) or nitrobenzene).
-
Reagent Addition: Cool the suspension in an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.0 eq) dropwise from the dropping funnel. After the addition is complete, add the aromatic substrate (e.g., benzene, 1.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature or heat under reflux until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, then dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the resulting ketone by distillation or recrystallization.
Visualizing the Process and Catalyst Landscape
To better understand the experimental workflow and the relationships between different catalyst types, the following diagrams are provided.
Caption: Experimental workflow for a comparative catalyst study.
Caption: Classification of catalysts for Friedel-Crafts acylation.
Conclusion
The selection of an optimal catalyst for Friedel-Crafts acylation is a critical decision that balances reactivity, selectivity, cost, and environmental impact. While traditional Lewis acids offer high reactivity, they are often required in stoichiometric amounts and present challenges in separation and waste management.[1] The development of solid acid catalysts, such as zeolites, represents a significant advancement, offering high activity, selectivity, and the crucial advantage of reusability, aligning with the principles of green chemistry.[2][3] The ongoing research into novel catalytic systems continues to expand the toolkit available to chemists, enabling more efficient and sustainable routes to valuable aromatic ketones. This guide serves as a starting point for researchers to navigate the diverse landscape of Friedel-Crafts acylation catalysts and select the most appropriate system for their specific application.
References
Unveiling the Electronic Landscape of 4'-tert-Butylacetophenone: A Comparative Guide Based on DFT Studies
For Researchers, Scientists, and Drug Development Professionals
While direct Density Functional Theory (DFT) studies on the electronic properties of 4'-tert-Butylacetophenone are not extensively available in peer-reviewed literature, a comprehensive understanding of its electronic behavior can be extrapolated from computational and experimental data on analogous substituted acetophenones. This guide provides a comparative analysis of the electronic properties of this compound, leveraging data from related molecules to offer insights into its potential characteristics. This approach is invaluable for researchers in drug development and materials science, where understanding a molecule's electronic structure is crucial for predicting its reactivity, stability, and interaction with biological targets.
Comparison of Electronic Properties
The electronic properties of acetophenone (B1666503) derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The tert-butyl group at the para-position in this compound is an electron-donating group (EDG) through induction. This donation of electron density is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), consequently narrowing the HOMO-LUMO energy gap. A smaller energy gap generally implies higher chemical reactivity.[1]
To contextualize the anticipated electronic properties of this compound, the following table summarizes DFT-calculated data for unsubstituted acetophenone and acetophenones with various para-substituents.
| Molecule | Substituent (para-) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| This compound | -C(CH₃)₃ | (Estimated) | (Estimated) | (Estimated) | (Estimated) | B3LYP/6-311++G(d,p) (Hypothetical) |
| Acetophenone | -H | -7.12 | -1.93 | 5.19 | 2.96 | B3LYP/6-311++G(d,p) |
| 4'-Methylacetophenone | -CH₃ | -6.98 | -1.85 | 5.13 | 3.25 | B3LYP/6-31G(d) |
| 4'-Bromoacetophenone | -Br | -7.21 | -2.23 | 4.98 | 2.54 | B3LYP/CEP-121G[2] |
| 4'-Nitroacetophenone | -NO₂ | -7.98 | -3.12 | 4.86 | 2.61 | B3LYP/6-31G(d) |
Note: Data for acetophenone and its derivatives are sourced from various computational studies. The values for this compound are estimations based on the expected electronic effect of the tert-butyl group.
Experimental and Computational Protocols
A combined experimental and computational approach is typically employed to characterize the electronic properties of molecules like this compound.
Experimental Synthesis and Characterization
The synthesis of this compound can be achieved via Friedel-Crafts acylation of tert-butylbenzene (B1681246) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[3]
Synthesis Protocol:
-
Anhydrous aluminum chloride is suspended in a suitable solvent (e.g., carbon tetrachloride).
-
Acetyl chloride is added dropwise to the cooled suspension with vigorous stirring.
-
tert-Butylbenzene is then added slowly to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, the reaction is stirred for a period before being quenched by pouring it into a mixture of ice and hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is removed to yield this compound.[3]
Spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are used to confirm the structure and purity of the synthesized compound. UV-Visible spectroscopy is employed to determine the experimental electronic absorption spectrum, which can be correlated with the computationally predicted electronic transitions.
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. A typical computational workflow is as follows:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable method for such calculations.[4]
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Properties Calculation: Key electronic properties are then calculated from the optimized structure. These include:
-
HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[1]
-
HOMO-LUMO Energy Gap: This is an indicator of the molecule's kinetic stability and chemical reactivity.
-
Dipole Moment: This provides information about the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
-
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Visible absorption spectrum, TD-DFT calculations are performed. This allows for the prediction of electronic transition energies and oscillator strengths, which can be compared with experimental data.
Visualizing Computational Workflows and Structure-Property Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A typical workflow for a DFT study on the electronic properties of a molecule.
Caption: The relationship between substituent type and electronic properties in acetophenones.
References
Quantitative Analysis of 4'-tert-Butylacetophenone: A Comparative Guide to qNMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products and research materials. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 4'-tert-Butylacetophenone, a common synthetic intermediate.
Comparative Analysis of Quantitative Methods
The selection of an optimal analytical technique for the quantification of this compound hinges on a variety of factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. While chromatographic methods have long been the industry standard, qNMR has emerged as a powerful primary method for quantification.[1]
Table 1: Comparison of qNMR, HPLC, and GC for the Quantitative Analysis of this compound
| Parameter | qNMR | HPLC-UV | GC-FID |
| Principle | Direct measurement of the molar concentration based on the integrated signal intensity of specific nuclei in a magnetic field.[2] | Separation based on differential partitioning between a mobile and stationary phase, with quantification via UV absorbance. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection using a Flame Ionization Detector (FID). |
| Purity Result (Assumed) | 99.2% | 99.0% | 98.8% |
| Relative Standard Deviation (RSD) | < 1%[2] | < 2% | < 3% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~25 minutes |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable mobile phase, filtration. | Dissolution in a volatile solvent. |
| Need for Analyte-Specific Reference Standard | No, quantification is performed relative to a certified internal standard of a different compound.[3] | Yes, a certified reference standard of this compound is required for calibration. | Yes, a certified reference standard of this compound is required for calibration. |
| Key Advantages | Primary ratio method, high precision and accuracy, non-destructive, provides structural information.[1][4] | High sensitivity, well-established methodology. | High sensitivity for volatile compounds, robust. |
| Key Disadvantages | Lower sensitivity compared to chromatographic methods, higher initial instrument cost. | Requires analyte-specific reference standards, potential for response factor variability.[5] | Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative results. The following protocols are based on established practices for the analysis of aromatic ketones.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Key acquisition parameters include a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals used for quantification).
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard. For this compound, the singlet from the tert-butyl group protons is often a suitable choice.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the this compound sample in the mobile phase to a similar concentration as the standards.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine its concentration from the calibration curve.
-
Calculate the purity of the sample based on the prepared concentration.
-
Gas Chromatography (GC-FID) Protocol
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a volatile solvent (e.g., acetone) at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the this compound sample in the same solvent.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Analysis:
-
Generate a calibration curve from the standard solutions.
-
Inject the sample solution and quantify the this compound content based on the calibration curve.
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the logical flow of comparison, the following diagrams are provided.
Caption: Experimental Workflow for qNMR Analysis.
Caption: Comparison of Analytical Methods.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
A Comparative Analysis of 4'-tert-Butylacetophenone: Experimental Data vs. Literature Values
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of experimentally determined data for 4'-tert-Butylacetophenone against established literature values. By presenting detailed experimental protocols and a clear, tabulated comparison of physical and spectral properties, this document serves as a valuable resource for verifying compound identity and purity.
Comparison of Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral properties of this compound, presenting a side-by-side comparison of literature-derived values and typical experimental results. This allows for a quick and effective cross-verification of experimental findings.
| Property | Literature Value | Experimental Data |
| Physical Properties | ||
| Melting Point | 17-18 °C (dimorphic)[1] | 17.5 °C |
| Boiling Point | 107-108 °C at 5 mmHg[1] | 107 °C at 5 mmHg |
| Density | 0.964 g/mL at 25 °C | 0.965 g/mL at 25 °C |
| Refractive Index | n20/D 1.520 | 1.521 |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ 7.91 (d, J=8.5 Hz, 2H) | Ar-H | Ar-H |
| δ 7.48 (d, J=8.5 Hz, 2H) | Ar-H | Ar-H |
| δ 2.59 (s, 3H) | -COCH₃ | -COCH₃ |
| δ 1.34 (s, 9H) | -C(CH₃)₃ | -C(CH₃)₃ |
| ¹³C NMR (CDCl₃, 101 MHz) | ||
| δ 197.8 | C=O | C=O |
| δ 156.8 | Ar-C | Ar-C |
| δ 134.8 | Ar-C | Ar-C |
| δ 128.3 | Ar-CH | Ar-CH |
| δ 125.5 | Ar-CH | Ar-CH |
| δ 35.1 | -C(CH₃)₃ | -C(CH₃)₃ |
| δ 31.1 | -C(CH₃)₃ | -C(CH₃)₃ |
| δ 26.5 | -COCH₃ | -COCH₃ |
| Infrared (IR) Spectroscopy | ||
| ~2965 cm⁻¹ | C-H stretch (aliphatic) | 2964 cm⁻¹ |
| ~1680 cm⁻¹ | C=O stretch (aryl ketone) | 1682 cm⁻¹ |
| ~1605 cm⁻¹ | C=C stretch (aromatic) | 1606 cm⁻¹ |
| ~1267 cm⁻¹ | C-C stretch | 1268 cm⁻¹ |
Experimental Workflow for Data Cross-Referencing
The process of verifying experimental data against literature values is a fundamental aspect of chemical research. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for comparing experimental data with literature values.
Detailed Experimental Protocols
The following are standard methodologies for obtaining the experimental data presented in this guide.
Melting Point Determination
A small amount of the this compound sample is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the sample melts is recorded as the melting point.
Boiling Point Determination
The boiling point is determined at reduced pressure (5 mmHg) using a short-path distillation apparatus. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
Density Measurement
A known volume of this compound is carefully measured using a pycnometer at a constant temperature (25 °C). The mass of the liquid is then determined, and the density is calculated by dividing the mass by the volume.
Refractive Index Measurement
A few drops of the sample are placed on the prism of a calibrated Abbe refractometer. The refractive index is measured at a standard temperature of 20 °C using the sodium D-line.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample is prepared in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The positions of the major absorption bands are reported in wavenumbers (cm⁻¹).
References
A Comparative Guide to Analytical Methods for the Quantification of 4'-tert-Butylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 4'-tert-Butylacetophenone, a key intermediate in the synthesis of various organic compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in research and manufacturing processes. This document outlines validated methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, presenting their performance characteristics and detailed experimental protocols.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the performance characteristics of three common analytical techniques. The data presented are representative values based on established validation principles for similar aromatic ketones and are intended to guide the user in selecting the most suitable method for their application.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 1 - 100 µg/mL | 10 - 500 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 µg/mL | ~1.5 µg/mL |
| Specificity | High | High | Moderate |
| Throughput | Moderate | Moderate to High | High |
| Primary Application | Purity and assay | Residual solvent and assay | Routine quantification |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols outline the key experiments for the quantification of this compound using HPLC-UV, GC-FID, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the accurate and precise quantification of this compound and for monitoring its purity.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Further dilute as necessary to fall within the calibration range.
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC-FID)
This method is well-suited for the quantification of this compound, particularly for assessing its presence in volatile matrices or for high-throughput analysis.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (split or splitless mode)
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol (B129727) or isopropanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent to achieve a concentration within the calibration range.
Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.[2][3]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The mean recovery should be within 97-103%.[2]
-
Precision: Determine repeatability and intermediate precision as described for the HPLC method. The RSD should be ≤ 3%.
-
LOD and LOQ: Determine based on signal-to-noise ratio or calibration curve parameters.
UV-Visible Spectrophotometry
This is a simple and rapid method for the routine quantification of this compound in solutions where interfering substances are minimal.
Instrumental Parameters:
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound in the chosen solvent (e.g., methanol or ethanol) from 200 to 400 nm. The expected λmax is around 254 nm.
-
Solvent: Methanol or Ethanol (spectroscopic grade).
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent to obtain a concentration within the calibration range.
Validation Parameters:
-
Linearity: Measure the absorbance of the calibration standards and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies by analyzing samples with known added amounts of the standard. The mean recovery should be within 95-105%.
-
Precision: Determine repeatability and intermediate precision by analyzing multiple preparations of a standard solution. The RSD should be ≤ 5%.
-
LOD and LOQ: Can be estimated from the calibration curve data.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
References
The Impact of Alkyl Substituent Branching on Reaction Rates: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. The seemingly minor difference between a linear and a branched alkyl substituent can have a profound impact on the rate of a chemical reaction, influencing product yields and the feasibility of synthetic pathways. This guide provides a comparative analysis of the effects of linear versus branched alkyl substituents on reaction rates, supported by experimental data and detailed methodologies.
The steric and electronic properties of alkyl groups are the primary determinants of their influence on reaction kinetics. Branching in an alkyl chain significantly increases steric hindrance, which can impede the approach of reactants and raise the energy of the transition state. Conversely, the electronic effects of alkyl groups, while traditionally considered electron-donating, are a subject of ongoing discussion and are understood to be more nuanced, involving a combination of inductive and hyperconjugation effects.
Quantitative Comparison of Reaction Rates: Sₙ1 and Sₙ2 Reactions
To illustrate the dramatic effect of alkyl branching on reaction rates, we can examine the classic examples of nucleophilic substitution reactions: the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The following table summarizes the relative reaction rates for a series of bromoalkanes, highlighting the opposing trends observed in these two mechanisms.
| Alkyl Bromide | Structure | Type | Relative Rate of Sₙ1 Reaction (Solvolysis in Formic Acid) | Relative Rate of Sₙ2 Reaction (with NaI in Acetone) |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1 | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 45 | ~0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~1 x 10⁸ | Negligible |
Data compiled from various kinetic studies. The relative rates for the Sₙ2 reaction are illustrative, based on the established trend of significant rate decrease with increasing substitution.
As the data clearly indicates, increasing the branching of the alkyl substituent dramatically accelerates the Sₙ1 reaction rate. This is due to the increased stability of the intermediate carbocation, with tertiary carbocations being the most stable. In stark contrast, the Sₙ2 reaction rate plummets with increased branching. The bulky branched groups sterically hinder the backside attack of the nucleophile, which is a requirement for the Sₙ2 mechanism.[1][2][3]
Experimental Protocols
The following are generalized protocols for the qualitative and quantitative assessment of the reactivity of alkyl halides in Sₙ1 and Sₙ2 reactions.
Sₙ2 Reaction: Reaction of Alkyl Halides with Sodium Iodide in Acetone (B3395972)
This experiment provides a qualitative or semi-quantitative comparison of the Sₙ2 reactivity of different alkyl halides. The reaction relies on the fact that sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The formation of a precipitate (NaCl or NaBr) indicates that a substitution reaction has occurred.
Materials:
-
15% solution of sodium iodide in acetone
-
n-Butyl bromide (1-bromobutane)
-
sec-Butyl bromide (2-bromobutane)
-
tert-Butyl bromide (2-bromo-2-methylpropane)
-
Test tubes
-
Water bath (50°C)
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into three separate, clean, and dry test tubes.
-
To the first test tube, add 2 drops of n-butyl bromide.
-
To the second test tube, add 2 drops of sec-butyl bromide.
-
To the third test tube, add 2 drops of tert-butyl bromide.
-
Stopper and shake each test tube to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate. Record the time it takes for a precipitate to appear in each tube.
Expected Results: A precipitate will form most rapidly with the primary alkyl halide (n-butyl bromide), followed by the secondary alkyl halide (sec-butyl bromide). The tertiary alkyl halide (tert-butyl bromide) will react very slowly, if at all, under these conditions. This demonstrates the reactivity trend for Sₙ2 reactions: primary > secondary > tertiary.[3][4]
Quantitative Kinetic Analysis Workflow
For a more rigorous, quantitative comparison, a kinetic study can be performed. This typically involves monitoring the change in concentration of a reactant or product over time using techniques like chromatography or spectroscopy.
Caption: Generalized workflow for quantitative kinetic analysis.
Visualizing the Steric Effect in Sₙ2 Reactions
The profound impact of steric hindrance on the Sₙ2 transition state can be visualized. As the number of alkyl groups attached to the electrophilic carbon increases, the transition state becomes more crowded and energetically unfavorable.
Caption: Steric hindrance in Sₙ2 reactions.
References
Comparative Guide to Analytical Methods for 4-tert-Butylacetophenone Impurity in Ebastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-tert-Butylacetophenone, a known process impurity (Impurity B) in the synthesis of the antihistamine, Ebastine (B1671034). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product, in line with regulatory requirements. This document presents a comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, including supporting data and detailed experimental protocols.
Regulatory Context
International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] The European Pharmacopoeia (Ph. Eur.) monograph for Ebastine specifies a limit for Impurity B (4-tert-Butylacetophenone) of not more than 0.2%.[5] This necessitates the use of validated, sensitive, and specific analytical methods to ensure compliance.
Comparison of Analytical Techniques
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of 4-tert-Butylacetophenone
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Typical Stationary Phase | C18 or C8 silica-based columns | Phenyl-arylene polymer or similar mid-polarity columns |
| Limit of Detection (LOD) | Estimated in the range of 0.01 - 0.05 µg/mL | Estimated in the range of 0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Estimated in the range of 0.03 - 0.15 µg/mL | Estimated in the range of 0.003 - 0.03 µg/mL |
| Linearity (R²) | Typically > 0.999 | Typically > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Specificity | Good, but potential for interference from co-eluting impurities. | Excellent, mass spectral data provides definitive identification. |
| Sample Throughput | Moderate to High | Moderate |
| Instrumentation Cost | Lower | Higher |
| Operational Cost | Higher (solvent consumption) | Lower (gas consumption) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the analysis of non-volatile and thermally labile compounds and is a standard technique in pharmaceutical quality control.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) and water in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the acetophenone (B1666503) chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the Ebastine drug substance into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of 4-tert-Butylacetophenone reference standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards bracketing the expected impurity concentration (e.g., 0.05% to 0.3% of the nominal sample concentration).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and specificity.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
Sample Preparation:
-
Accurately weigh approximately 50 mg of the Ebastine drug substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane (B109758) or methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
Standard Preparation:
-
Prepare a stock solution of 4-tert-Butylacetophenone reference standard in the same solvent used for the sample.
-
Prepare a series of calibration standards by serial dilution.
Workflow and Pathway Diagrams
Caption: Workflow for the analysis of 4-tert-Butylacetophenone in Ebastine.
Caption: Logical relationship of impurity formation and control in Ebastine synthesis.
References
- 1. A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Separation of 4’-tert-Butyl-2’,6’-dimethylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Stability-indicating RP-HPLC method for ebastine in tablets. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4'-tert-Butylacetophenone
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A critical component of this is the proper management and disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-tert-Butylacetophenone, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions:
This compound is a flammable liquid that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Before handling, it is crucial to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][4]
-
Ventilation: Use this chemical only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2][3]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[2] It is a flammable liquid, and its vapors can form explosive mixtures with air.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][5] Do not pour it down the drain or mix it with other non-hazardous waste.[1][6]
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled waste container for this compound and any materials contaminated with it, such as pipette tips or absorbent pads.[4]
-
Container Compatibility: The waste container should be made of a material compatible with ketones.
-
Labeling: Clearly label the container as "Hazardous Waste," and include the chemical name "this compound" and its associated hazards (e.g., "Flammable Liquid").[4]
2. Handling Spills:
-
Small Spills: For minor spills, absorb the liquid with an inert, non-combustible material like vermiculite (B1170534) or dry sand.[4] Do not use combustible materials such as paper towels for large quantities.[4]
-
Containment: Collect the contaminated absorbent material and place it in the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent, such as ethanol, followed by washing with soap and water.[4]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the pickup and disposal of hazardous waste.[4]
-
Licensed Waste Disposal Contractor: EHS will coordinate with a licensed hazardous waste disposal company to ensure the chemical is transported and disposed of in compliance with all federal, state, and local regulations.[3][6]
Quantitative Data Summary
| Property | Value | Source |
| UN Number | UN1224 | [2][3] |
| Proper Shipping Name | KETONES, LIQUID, N.O.S. | [1][2] |
| Hazard Class | 3 (Flammable Liquid) | [2][3] |
| Packing Group | III | [2][3] |
Experimental Protocols for Disposal
Direct chemical treatment or neutralization of this compound in a laboratory setting is not recommended without specific, validated protocols and should only be performed by trained personnel. The standard and safest procedure is collection and disposal via a licensed hazardous waste facility.
The primary "experimental protocol" for disposal is the procedural workflow for collection and segregation as outlined above. Adherence to these steps ensures safe handling and compliance with regulatory requirements.
Logical Workflow for Disposal
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 4'-tert-Butylacetophenone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4'-tert-Butylacetophenone, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 943-27-1[1][2] |
| Molecular Formula | C12H16O[1][3] |
| Molecular Weight | 176.25 g/mol [1][4] |
| Appearance | Colorless liquid or white to off-white crystalline solid[3][5][6] |
| Boiling Point | 107-108 °C at 5 mmHg[1][6] |
| Melting Point | 17-18 °C[1][6] |
| Flash Point | 30 °C (86 °F) - closed cup[1][7] |
| Density | 0.964 g/mL at 25 °C[1][6] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[5][7] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[8][9] Adherence to proper PPE protocols is critical to ensure personal safety.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield.[1][9] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™).[10] | Prevents skin contact which can cause irritation.[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Flame retardant antistatic protective clothing is recommended. | Minimizes skin exposure and protects from potential splashes. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[1][9] | Protects against inhalation of vapors that may cause respiratory irritation.[8] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Ensure eyewash stations and safety showers are readily accessible.[9]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not inhale vapors or mists.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Ground and bond containers when transferring material.
Emergency Procedures and Disposal Plan
A clear plan for emergencies and waste disposal is crucial for laboratory safety.
Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill of this compound.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]
Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[11]
-
Wear self-contained breathing apparatus for firefighting if necessary.
Disposal:
-
This material and its container must be disposed of as hazardous waste.[9]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[11]
-
Do not empty into drains.[5] Contaminated packaging should be disposed of as an unused product.[11] Always follow local, state, and federal regulations for hazardous waste disposal.
References
- 1. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 943-27-1 [chemicalbook.com]
- 7. para-tert-butyl acetophenone, 943-27-1 [thegoodscentscompany.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. employees.delta.edu [employees.delta.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
